Quinazolin-4-amine
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
quinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-8-6-3-1-2-4-7(6)10-5-11-8/h1-5H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYRBWIFRVMRPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90164488 | |
| Record name | Quinazoline, 4-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90164488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15018-66-3 | |
| Record name | 4-Quinazolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15018-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinazoline, 4-amino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015018663 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15018-66-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288012 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quinazoline, 4-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90164488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | quinazolin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Quinazolin 4 Amine and Its Derivatives
Classical and Modern Synthetic Routes to the Quinazolin-4-amine Core
These routes typically involve the construction of the quinazoline (B50416) ring system from acyclic or simpler cyclic precursors, followed by or concurrent with the introduction of the C4-amino group.
A prevalent and effective method for the synthesis of 4-aminoquinazoline derivatives involves the nucleophilic aromatic substitution (SNAr) of a suitable leaving group at the 4-position of the quinazoline ring. The most common precursor for this reaction is a 4-haloquinazoline, typically 4-chloroquinazoline (B184009).
The reaction proceeds by treating a 2,4-dichloroquinazoline (B46505) precursor with a primary or secondary amine. mdpi.com Scientific studies consistently show that these reactions exhibit high regioselectivity, with the amine nucleophile preferentially attacking the C4 position over the C2 position. mdpi.com This regioselectivity is a key feature, enabling the controlled synthesis of 2-chloro-4-aminoquinazoline derivatives. mdpi.com The reaction conditions, including the solvent, temperature, and presence of a base, can be modulated to optimize yields and reaction times, which can range from minutes to several hours. mdpi.com This approach is versatile, accommodating a wide range of nucleophiles such as anilines, benzylamines, and various aliphatic amines. mdpi.com The synthesis of 2-chloro-N, N-diethyl-7-fluorothis compound, for instance, involves steps of cyclization, chlorination, and finally, nucleophilic substitution. scilit.com
Cyclocondensation reactions represent a cornerstone in the synthesis of the quinazoline nucleus itself. These methods involve the formation of the heterocyclic ring from one or more acyclic precursors in a single or multi-step process.
One common strategy involves a three-component cyclocondensation of an anthranilic acid, an orthoester, and an amine source like ammonium (B1175870) acetate (B1210297). researchgate.net A microwave-promoted, one-pot, two-step synthesis starts with the condensation of an anthranilic acid with an acyl chloride or a carboxylic acid to form a benzoxazinone (B8607429) intermediate. rjptonline.org This intermediate is then treated with an amine, which leads to the formation of the desired 2,3-disubstituted quinazolin-4-one. rjptonline.org Another approach utilizes the reaction of 2-aminobenzonitriles with various carbon sources. For example, reacting 2-aminobenzonitrile (B23959) with formamide (B127407) is a direct route to unsubstituted this compound.
Direct amination provides an alternative to the classical substitution and cyclocondensation routes, often involving the conversion of a C4-hydroxy group (in quinazolin-4-ones) to an amino group. Quinazolin-4(3H)-ones exist in tautomeric equilibrium with 4-hydroxyquinazolines, allowing for the activation of the C-OH bond.
One such method involves the use of N,N-dimethylformamide (DMF) as both a nitrogen source and a solvent. organic-chemistry.org The C-OH bond of the quinazolin-4(3H)-one is activated by 4-toluenesulfonyl chloride, facilitating the subsequent amination to yield 4-(dimethylamino)quinazolines in high yields under mild, room temperature conditions. organic-chemistry.org This transformation provides a direct pathway to N,N-disubstituted quinazolin-4-amines from readily available quinazolinone precursors.
Catalytic Approaches in this compound Synthesis
The development of catalytic systems has significantly advanced the synthesis of quinazolines, offering milder reaction conditions, higher atom economy, and access to a broader array of derivatives.
A multitude of transition metals, including palladium, iron, and copper, have been employed to catalyze various bond-forming reactions in the synthesis of quinazolines. nih.govfrontiersin.org These catalysts can enable C-H activation, cross-coupling reactions, and cascade processes that efficiently construct the quinazoline scaffold.
Copper catalysis is particularly prominent in quinazoline synthesis due to the low cost and versatile reactivity of copper salts and complexes. These catalysts are effective in promoting C-N and C-C bond formations, which are crucial for constructing the heterocyclic ring and introducing substituents.
Copper-catalyzed methods include the amination of ortho-carbonyl anilines, where a copper catalyst facilitates the reaction with a nitrogen source to build the pyrimidine (B1678525) ring of the quinazoline structure. nih.gov For instance, a CuCl-catalyzed three-component reaction of ortho-carbonyl anilines with ammonium acetate and dimethyl sulfoxide (B87167) (DMSO) as a carbon source under an oxygen atmosphere yields quinazolines. nih.gov Another innovative approach is the copper-catalyzed imidoylative cross-coupling/cyclocondensation between 2-isocyanobenzoates and amines. acs.orgacs.org This reaction uses Cu(II) acetate as an environmentally benign catalyst and proceeds efficiently to form quinazolin-4-ones, which are direct precursors to quinazolin-4-amines. acs.orgacs.org
A notable cascade reaction involves the copper-catalyzed treatment of 2-arylindoles with trimethylsilyl (B98337) azide (B81097) (TMSN3). rsc.org This domino reaction proceeds through a sequence of diazidation, denitrogenation, intramolecular cyclization, and ring expansion to afford 2-arylquinazolin-4-amines. rsc.org The following table summarizes key findings from various copper-catalyzed synthetic methodologies.
Non-Metal Catalyzed Approaches
To move towards more sustainable and cost-effective synthetic routes, non-metal catalyzed approaches have been explored. Molecular iodine has been shown to catalyze the benzylic sp3 C-H bond amination of 2-aminobenzaldehydes and 2-aminobenzophenones with benzylamines, using oxygen as the oxidant under solvent-free conditions. organic-chemistry.org Another metal-free method involves a mild, o-iodoxybenzoic acid (IBX) mediated tandem reaction of 2-aminobenzylamines and aldehydes to produce diversely substituted quinazolines. organic-chemistry.org
A catalyst-free approach for the synthesis of quinazolin-4(3H)-ones has been developed using an oxidative-cyclization reaction of o-aminobenzamide with styrenes in the presence of an oxidant. mdpi.com Additionally, a three-component reaction of 2-aminobenzophenone, phenylisothiocyanate, and ammonium acetate in the presence of iodine has been reported for the synthesis of N,4-disubstituted quinazolin-2-amines. mdpi.com
Photocatalyzed Synthesis
Visible-light-driven photocatalysis offers an environmentally friendly and sustainable approach to organic synthesis. A study has demonstrated the synthesis of quinazoline derivatives through a one-pot, three-component reaction of aldehydes, urea (B33335)/thiourea (B124793), and dimedone using curcumin-sensitized titanium dioxide (Cur-TiO2) as a photocatalyst. mdpi.com This method achieved a high product yield under optimized conditions and the photocatalyst showed excellent reusability. mdpi.com
Metal-free photoredox catalysis has also been employed for the synthesis of highly functionalized quinazolin-4(3H)-ones from N-aryl-2-aminobenzamides and trialkylamines using eosin (B541160) Y as the photocatalyst under mild, aqueous conditions. researchgate.net This methodology has been extended to the synthesis of related heterocyclic systems like benzo mdpi.comfrontiersin.orgimidazo[1,2-c]quinazolines. researchgate.net Another photocatalytic approach utilizes 9-fluorenone (B1672902) as a photocatalyst for the cyclization of o-aminobenzamides with in-situ generated aldehydes from alcohols in a "one-pot" process. researchgate.net
Emerging Synthetic Techniques
Modern synthetic chemistry has seen a shift towards greener and more efficient methodologies. For the synthesis of quinazolin-4-amines, several techniques have emerged that offer advantages over classical methods, such as reduced reaction times, higher yields, and milder reaction conditions.
Microwave-Assisted Synthesis
Microwave irradiation has become a powerful tool in organic synthesis, often leading to dramatic rate enhancements and improved yields. researchgate.net In the synthesis of this compound derivatives, microwave-assisted methods have been successfully employed to shorten reaction times from hours to minutes. mdpi.com
A notable application involves the reaction of N'-(substituted-2-cyanophenyl)-N,N-dimethylformamidines with amines. nih.gov Under microwave irradiation at 100°C for 20 minutes in a mixture of isopropanol (B130326) and acetic acid, (quinazolin-4-ylamino)methylphosphonates were prepared in higher yields compared to conventional heating. nih.gov Similarly, the synthesis of N-arylheterocyclic substituted-4-aminoquinazolines from 4-chloroquinazoline and aryl heterocyclic amines was significantly accelerated, with reaction times decreasing from 12 hours to just 20 minutes. mdpi.com
Another efficient microwave-assisted approach involves the one-pot condensation of aminobenzonitrile or its derivatives with ortho-esters and amines. nih.gov This method provides a straightforward route to 4-aminoquinazolines. nih.gov Furthermore, the synthesis of 4(3H)-quinazoline derivatives from 2-aminobenzonitrile and acyl chlorides has been achieved under solvent-free conditions using microwave irradiation in the presence of Yb(OTf)3 as a catalyst. researchgate.netarkat-usa.org
| Compound | Method | Reaction Time | Yield (%) |
| 5b | Microwave | 20 min | 78.5 |
| 5b | Conventional | 12 h | 37.3 |
This table is based on data from a study on the synthesis of N-arylheterocyclic substituted-4-aminoquinazoline derivatives, illustrating the efficiency of microwave irradiation. mdpi.com
Ultrasound-Promoted Reactions
The use of ultrasonic irradiation offers another green and efficient alternative for chemical synthesis. Ultrasound promotes reactions by acoustic cavitation, which generates localized high temperatures and pressures, leading to enhanced reaction rates.
A one-pot synthesis of 3-substituted 2-methyl quinazoline-4(3H)-one derivatives has been developed using ultrasonic irradiation in solvent-free conditions. nih.gov This method, involving the condensation of anthranilic acid, acetic anhydride (B1165640), and primary amines, resulted in excellent yields and demonstrated the versatility of ultrasound for both aliphatic and aromatic amines. nih.gov
In another application, 4(3H)-quinazoline derivatives were synthesized from 2-aminobenzonitrile and acyl chlorides under solvent-free conditions with the assistance of ultrasonic radiation and Yb(OTf)3 as a catalyst. researchgate.netujpronline.com This ultrasound-promoted Niementowski-like reaction proved to be highly efficient. ujpronline.com A three-component reaction of 2-aminobenzonitrile, ammonium hydroxide (B78521) or glycine, and benzaldehydes under ultrasound irradiation with citric acid as a catalyst also provides an environmentally friendly route to 2-aryl-quinazolin-4(1H)-ones. benthamdirect.com
One-Pot Synthesis Strategies
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, are highly desirable as they reduce waste, save time, and simplify purification processes. Several one-pot strategies have been developed for the synthesis of this compound and its derivatives.
One such method involves a three-component reaction between isatoic anhydride, 1,3-diketones, and amines or arylhydrazines, catalyzed by molecular iodine and triethylamine (B128534) in open air, to produce quinazolin-4(3H)-one derivatives in good yields. tandfonline.com Another efficient one-pot approach is the hexamethyldisilazane (B44280) (HMDS)-mediated reaction of quinazolin-4(3H)-ones with primary amines, which proceeds through tandem silylation and substitution to yield 4-aminoquinazolines in excellent yields (83–97%). tandfonline.com This method avoids the use of harsh chlorinating agents like SOCl2 or POCl3. tandfonline.com
A domino three-component assembly of arenediazonium salts, nitriles, and bifunctional aniline (B41778) derivatives under metal-free conditions provides a straightforward route to diversely substituted 3,4-dihydroquinazolines and quinazolin-4(3H)-ones. acs.org Additionally, a multi-component reaction of isatoic anhydride, an amine, and an electrophilic cyanating agent, N-cyano-4-methyl-N-phenylbenzenesulfonamide (NCTS), has been developed for the synthesis of 2-amino 3-substituted quinazolinones. aurigeneservices.com
Oxidative Cyclization Methods
Oxidative cyclization represents another important strategy for the construction of the quinazoline ring system. These methods often involve the formation of a key intermediate followed by an oxidation step to yield the final aromatic product.
A copper-catalyzed reaction of 2-arylindoles with amines or ammonium in the presence of oxygen provides a simple and mild route to various quinazolinones. organic-chemistry.org Another approach utilizes a tert-butyl hydroperoxide/K3PO4 system to promote the oxidative cyclization of isatins and amidine hydrochlorides at room temperature, yielding functionalized quinazolin-4(3H)-ones. organic-chemistry.org
An electro-oxidative method has been developed for the synthesis of quinazolinones from 2-aminobenzamides and primary alcohols. rsc.org This process, promoted by K2S2O8 under undivided electrolytic conditions, avoids the need for transition metal catalysts and bases. rsc.org Furthermore, a PIFA-initiated oxidative 5-exo-trig cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones has been described for the synthesis of 1-(hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-ones. beilstein-journals.org
Synthesis of Substituted this compound Derivatives
The functionalization of the quinazoline core at various positions is crucial for modulating its biological and physical properties. The synthesis of substituted this compound derivatives often involves multi-step sequences starting from appropriately substituted precursors.
Synthesis of 2,4-Disubstituted Quinazolines
The synthesis of 2,4-disubstituted quinazolines is of significant interest due to their potential as anticancer and antibacterial agents. japsonline.comnih.gov A common strategy involves the initial synthesis of a 2-substituted quinazolin-4(3H)-one, followed by chlorination and subsequent nucleophilic substitution at the 4-position.
For instance, 2-phenylquinazolin-4(3H)-one, 2-(pyridin-3-yl)quinazolin-4(3H)-one, and 2-(pyrazin-2-yl)quinazolin-4(3H)-one can serve as key intermediates. japsonline.com These can be synthesized and then treated with appropriate amines to introduce a substituent at the 4-position, leading to a variety of 2,4-disubstituted quinazoline derivatives. japsonline.com
Another approach for synthesizing N²,N⁴-disubstituted quinazoline-2,4-diamine (B158780) derivatives starts with the reaction of primary amines with 2,4-dichloroquinazoline to form N-substituted 2-chloroquinazoline-4-amine intermediates. digitellinc.com These intermediates can then react with another primary amine to introduce a second substituent at the 2-position. digitellinc.com
Synthesis of 2-Substituted Quinazolin-4(3H)-ones
A variety of methods have been developed for the synthesis of 2-substituted quinazolin-4(3H)-ones, a key intermediate for many biologically active compounds.
One efficient approach involves the iron(III) chloride-catalyzed reaction of isatoic anhydride with amidoxime (B1450833) derivatives. This method is noted for its simplicity and high efficiency, proceeding under mild conditions with 1,4-dioxane (B91453) as the optimal solvent, achieving yields up to 85%. acs.org The reaction demonstrates broad scope with respect to various aryl and alkyl amidoximes. acs.org
Another common strategy is the condensation of 2-aminobenzamides with aldehydes. mdpi.com For instance, a one-pot reaction of isatoic anhydride, an aldehyde, and ammonium acetate using sodium hypochlorite (B82951) (NaOCl) as an oxidant in ethanol (B145695) at 80-85°C provides 2-substituted quinazolin-4(3H)-ones in good to excellent yields without the need for a metal catalyst. derpharmachemica.com A mechanochemical, solvent-free method using 2-aminobenzamides, aldehydes, and o-iodoxybenzoic acid (IBX) in a ball mill also produces these derivatives in fair yields. beilstein-journals.org
Palladium-catalyzed one-pot synthesis from o-nitrobenzamide and alcohols offers another route. This cascade reaction, which includes alcohol oxidation, nitro reduction, condensation, and dehydrogenation, proceeds without any external reducing or oxidizing agents to give good to high yields of the desired products. rjptonline.org Furthermore, a simple one-pot procedure using sodium dithionite (B78146) as a reducing agent for the nitro group in 2-nitrobenzamides allows for their reaction with aldehydes to form 2-substituted quinazolin-4(3H)-ones in good yields. nih.gov
Microwave-assisted synthesis has also been employed. For example, reacting anthranilic acid, trimethyl orthoformate, and an amine in ethanol under microwave irradiation at 120°C for 30 minutes is an effective method. tandfonline.com
Table 1: Selected Synthetic Methods for 2-Substituted Quinazolin-4(3H)-ones
| Starting Materials | Reagents & Conditions | Product Type | Yield (%) | Citation |
|---|---|---|---|---|
| Isatoic anhydride, Amidoxime | Iron(III) chloride, 1,4-dioxane | 2-Aryl/Alkyl-quinazolin-4(3H)-ones | Up to 85 | acs.org |
| Isatoic anhydride, Aldehyde, Ammonium acetate | NaOCl, Ethanol, 80-85°C | 2-Substituted-quinazolin-4(3H)-ones | Good to Excellent | derpharmachemica.com |
| 2-Aminobenzamide (B116534), Aldehyde | IBX, Ball mill (solvent-free) | 2-Aryl/Alkyl-quinazolin-4(3H)-ones | Fair | beilstein-journals.org |
| o-Nitrobenzamide, Alcohol | Palladium catalyst | 2-Substituted-quinazolin-4(3H)-ones | Good to High | rjptonline.org |
| 2-Nitrobenzamide, Aldehyde | Sodium dithionite, aq. DMF, 90-100°C | 2-(Het)aryl-quinazolin-4(3H)-ones | Good | nih.gov |
| Anthranilic acid, Trimethyl orthoformate, Amine | Microwave, EtOH, 120°C, 30 min | 3-Substituted-quinazolin-4(3H)-ones | Not specified | tandfonline.com |
Synthesis of Quinazolin-4(1H)-ones
The synthesis of quinazolin-4(1H)-ones, tautomers of quinazolin-4(3H)-ones, can be achieved through several efficient protocols.
One-pot, three-component reactions are a hallmark of this synthesis. For example, the reaction of isatoic anhydride, aromatic aldehydes, and acyl hydrazines catalyzed by N-halosulfonamides in an ethanol/water mixture provides quinazolin-4(1H)-one derivatives in excellent yields. diva-portal.org A similar three-component reaction of an amine-trichloroacetonitrile adduct and isatoic anhydride using a CuO catalyst in DMF at 110°C also yields these products effectively. diva-portal.org
A novel and highly efficient copper-mediated tandem C(sp²)-H amination and annulation of benzamides and amidines has been proposed for the construction of the quinazolin-4(1H)-one framework. beilstein-journals.org This method involves stirring the benzamide (B126) and amidine with Cu(OAc)₂ in DMSO at 90°C under air. tandfonline.com
Environmentally friendly approaches have also been developed. The use of a natural deep eutectic solvent (NADES) prepared from ascorbic acid and choline (B1196258) chloride has been successful in the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, which are precursors to quinazolin-4(1H)-ones. diva-portal.org
Synthesis of Fused Quinazolines
The quinazoline ring can be fused with other heterocyclic systems to create polycyclic structures with unique properties.
Quinoline-Fused Quinazolinones: A facile and efficient one-pot method has been developed for the synthesis of quinoline-fused fluorescent dihydro/spiro-quinazolinones. This reaction utilizes p-toluenesulfonic acid (p-TSA) as a promoter in a reaction between 2-aminoacetophenone, 1,3-cyclohexanedione, and anthranilamide, where both the quinoline (B57606) and quinazolinone rings are formed simultaneously. ontosight.ai
Pyrido-Fused Quinazolinones: 11H-pyrido[2,1-b]quinazolin-11-ones can be synthesized via a simple and efficient copper-catalyzed reaction. The process involves the reaction of substituted isatins and 2-bromopyridine (B144113) derivatives catalyzed by Cu(OAc)₂·H₂O, proceeding through C-N/C-C bond cleavage and two C-N bond formations in a one-pot operation. derpharmachemica.com
Isoxazole-Fused Quinazolines: A practical, metal-free method for synthesizing isoxazole-fused tricyclic quinazoline alkaloids involves the intramolecular cycloaddition of methyl azaarenes with tert-butyl nitrite (B80452) (TBN). This one-pot process forms new C-N, C-C, and C-O bonds through a sequence of nitration and annulation. derpharmachemica.com
Synthetic Approaches for Specific Substituents (e.g., thiophen-2-ylmethyl, dimethoxyphenyl, pyridin-4-yl)
The synthesis of this compound derivatives with specific substituents is crucial for tuning their biological and chemical properties.
Thiophen-2-ylmethyl Substituents:
N-(Thiophen-2-ylmethyl)-2-(2-(trifluoromethyl)phenyl)this compound can be synthesized from 4-chloro-2-(2-(trifluoromethyl)phenyl)quinazoline, which is obtained from the cyclization of the diamide (B1670390) formed between 2-aminobenzamide and 2-(trifluoromethyl)benzoic acid. The chloro intermediate is then reacted with thiophen-2-ylmethanamine. acs.org
3-(Thiophen-2-ylmethyl)quinazolin-4(3H)-one has been synthesized via a copper-catalyzed imidoylative cross-coupling/cyclocondensation reaction between a 2-isocyanobenzoate and thiophen-2-ylmethanamine, yielding the product as a light-yellow solid (70% yield). researchgate.net
Dimethoxyphenyl Substituents:
N-(2,5-dimethoxyphenyl)-2-(pyridin-4-yl)this compound is a known derivative whose synthesis generally involves multistep reactions, such as condensation and nucleophilic substitutions, to build the quinazoline core and attach the substituents. ontosight.ai
3-(3,4-Dimethoxyphenyl)quinazolin-4(3H)-one can be prepared from 2-amino-N-(3,4-dimethoxyphenyl)benzamide with triethyl orthoformate using either classical heating or microwave irradiation, with the latter providing a 70% yield in 6 minutes. acs.org An electrochemical method coupling 2-aminobenzamide and 3,4-dimethoxybenzaldehyde (B141060) in methanol (B129727) with acetic acid has also yielded the product in 85% yield. arkat-usa.org
3-(2,5-dimethoxyphenyl)quinazolin-4(3H)-one has been synthesized with a 54% yield by reacting 2-methyl-4H-3,1-benzoxazin-4-one with 2,5-dimethoxyaniline (B66101) in a deep eutectic solvent. tandfonline.com
Pyridin-4-yl Substituents:
2-(Pyridin-4-yl)quinazolin-4(3H)-one can be synthesized by reacting 2-aminobenzamide with isonicotinaldehyde. A copper-catalyzed method using Cu(OAc)₂ and K₂CO₃ in DMSO at 100°C gave a 43% yield. rsc.org Another method involves a one-pot reaction of isatoic anhydride, pyridine-4-carboxaldehyde, and ammonium acetate with NaOCl as an oxidant, though the specific yield for this derivative was not detailed. derpharmachemica.com
N-Phenyl-2-(pyridin-4-yl)this compound is synthesized by reacting 4-chloro-2-(pyridin-4-yl)quinazoline with aniline. The chloro intermediate is prepared from 2-(pyridin-4-yl)quinazolin-4(3H)-one using phosphorus oxychloride. This reaction with aniline and 4-dimethylaminopyridine (B28879) yielded the final product in 85% yield. nih.gov
Table 2: Synthesis of Specifically Substituted this compound Derivatives
| Compound Name | Starting Materials | Key Reagents/Conditions | Yield (%) | Citation |
|---|---|---|---|---|
| N-(Thiophen-2-ylmethyl)-2-(2-(trifluoromethyl)phenyl)this compound | 4-Chloro-2-(2-(trifluoromethyl)phenyl)quinazoline, Thiophen-2-ylmethanamine | - | Not specified | acs.org |
| 3-(Thiophen-2-ylmethyl)quinazolin-4(3H)-one | 2-Isocyanobenzoate, Thiophen-2-ylmethanamine | Cu(II) acetate | 70 | researchgate.net |
| 3-(3,4-Dimethoxyphenyl)quinazolin-4(3H)-one | 2-Aminobenzamide, 3,4-Dimethoxybenzaldehyde | Acetic acid, Methanol, Electrolysis | 85 | arkat-usa.org |
| 3-(2,5-dimethoxyphenyl)quinazolin-4(3H)-one | 2-Methyl-4H-3,1-benzoxazin-4-one, 2,5-Dimethoxyaniline | Deep eutectic solvent | 54 | tandfonline.com |
| 2-(Pyridin-4-yl)quinazolin-4(3H)-one | 2-Aminobenzamide, Isonicotinaldehyde | Cu(OAc)₂, K₂CO₃, DMSO, 100°C | 43 | rsc.org |
| N-Phenyl-2-(pyridin-4-yl)this compound | 4-Chloro-2-(pyridin-4-yl)quinazoline, Aniline | 4-Dimethylaminopyridine | 85 | nih.gov |
Pharmacological and Biological Activities of Quinazolin 4 Amine Derivatives
Anticancer Research
The anticancer potential of quinazolin-4-amine derivatives is a subject of significant scientific inquiry. ontosight.ai These compounds exert their effects through various mechanisms, including the induction of apoptosis and the inhibition of key enzymes crucial for cancer cell proliferation and survival. researchgate.netnih.gov A primary strategy in their development as anticancer agents involves targeting protein kinases, which are often dysregulated in tumors. mdpi.com
Protein kinases are critical regulators of cellular signaling pathways that control cell growth, differentiation, and proliferation. mdpi.com The overexpression or mutation of certain protein kinases, such as receptor tyrosine kinases (RTKs), is a hallmark of many cancers. mdpi.com The 4-anilinoquinazoline (B1210976) structure has proven to be a highly effective pharmacophore for inhibiting RTKs, including the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor (VEGFR). mdpi.commdpi.com
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating cell growth and survival. mdpi.com Mutations that lead to the overexpression or constitutive activation of EGFR are common in various cancers, such as non-small cell lung cancer (NSCLC), making it a prime target for therapeutic intervention. mdpi.comtandfonline.com The quinazoline (B50416) core has emerged as a favored scaffold for developing EGFR inhibitors due to its high affinity for the ATP-binding site within the EGFR kinase domain. mdpi.comresearchgate.net This has led to the successful development of multiple generations of quinazoline-based EGFR inhibitors. mdpi.com
Targeting Protein Kinases
Epidermal Growth Factor Receptor (EGFR) Inhibition
Reversible Kinase Inhibitors
First-generation EGFR inhibitors are typically reversible, ATP-competitive molecules. mdpi.com These compounds, featuring the this compound core, bind non-covalently to the ATP-binding pocket of the EGFR kinase domain, preventing the downstream signaling that drives tumor growth. mdpi.comgoogle.com Gefitinib (B1684475) and erlotinib (B232) are classic examples of such reversible inhibitors. mdpi.com
Research continues to yield novel reversible inhibitors with high potency. For instance, a series of 6-benzamide quinazoline derivatives that reversibly inhibit EGFR activity has been synthesized. mdpi.com In another study, the N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine scaffold was used to develop a potent reversible pan-HER inhibitor, compound C6 , which demonstrated the ability to inhibit wild-type EGFR as well as HER2 and HER4. nih.govresearchgate.net Similarly, compound 8b (2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one) was identified as a highly potent reversible EGFR-TK inhibitor with an IC₅₀ value of 1.37 nM. brieflands.com
| Compound | Target | Reported Activity (IC₅₀) | Key Structural Feature |
|---|---|---|---|
| Gefitinib | EGFR | - | First-generation 4-anilinoquinazoline |
| Erlotinib | EGFR | - | First-generation 4-anilinoquinazoline |
| Compound C6 | pan-HER (EGFR, HER2, HER4) | - | N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine skeleton |
| Compound 8b | EGFR-TK | 1.37 nM | 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one |
Irreversible Kinase Inhibitors
To overcome limitations of first-generation inhibitors, second-generation irreversible inhibitors were developed. mdpi.com These compounds typically feature a reactive group, such as an acrylamide (B121943) moiety, on the quinazoline scaffold. acs.org This group forms a covalent bond with a specific cysteine residue (Cys773 in wild-type EGFR, Cys797 in some resistant mutants) in the ATP-binding site, leading to permanent inactivation of the enzyme. researchgate.netacs.org This irreversible binding can provide a more sustained and potent inhibition.
Examples of such inhibitors include afatinib (B358) and dacomitinib. mdpi.com Research in this area has focused on optimizing the Michael acceptor group at the C-6 position of the quinazoline ring. researchgate.net Studies have shown that 6-acrylamide derivatives of 4-(phenylamino)quinazolines are effective irreversible inhibitors. acs.org These acrylamides are better positioned when bound to the enzyme to react with the critical cysteine residue compared to 7-acrylamide derivatives. acs.org Further modifications, such as introducing a 4-(dimethylamino)-but-2-enoic amide group, have been explored to create irreversible inhibitors with reduced chemical reactivity to minimize off-target effects while maintaining high inhibitory potency against EGFR. huji.ac.il The N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine skeleton has also been utilized to develop irreversible pan-HER inhibitors, such as compound C5 . nih.govresearchgate.net
| Compound | Target | Mechanism | Key Structural Feature |
|---|---|---|---|
| Afatinib | EGFR (pan-HER) | Covalent binding | Second-generation quinazoline with reactive group |
| Dacomitinib | EGFR (pan-HER) | Covalent binding | Second-generation quinazoline with reactive group |
| Compound C5 | pan-HER | Irreversible binding | N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine skeleton |
| 6-Acrylamide Derivatives | EGFR | Covalent binding to Cys773 | Acrylamide group at C-6 position of 4-(phenylamino)quinazoline |
Resistance Mechanisms to EGFR Inhibitors
A major challenge in EGFR-targeted therapy is the development of drug resistance. Resistance can be primary (innate) or acquired after an initial response to treatment. oaepublish.com
Acquired resistance to first-generation reversible inhibitors like gefitinib and erlotinib is most commonly caused by a secondary mutation in the EGFR kinase domain, known as T790M. mdpi.comnih.gov This "gatekeeper" mutation accounts for over 50% of acquired resistance cases by increasing the receptor's affinity for ATP, which reduces the binding efficacy of the inhibitor. mdpi.comnih.gov
Resistance to third-generation inhibitors, which are designed to overcome the T790M mutation, can occur through the emergence of a tertiary mutation, C797S. oaepublish.comekb.eg This mutation alters the cysteine residue that irreversible inhibitors target, preventing covalent bond formation. ekb.eg Interestingly, tumors with both the T790M and C797S mutations that lose the T790M mutation can regain sensitivity to first-generation quinazoline inhibitors. oaepublish.com
Other resistance mechanisms include:
Primary Mutations: Certain mutations, such as insertions in exon 20, can confer innate resistance to both reversible and irreversible inhibitors. oaepublish.com
Bypass Signaling Pathways: The activation of alternative signaling pathways can circumvent the EGFR blockade. Amplification of the c-MET receptor tyrosine kinase is a notable example, occurring in about 10-20% of EGFR-TKI treated patients. oaepublish.comnih.gov
Loss of PTEN: The loss of the tumor suppressor PTEN can lead to the reactivation of the PI3K/AKT pathway downstream of EGFR, rendering EGFR inhibition ineffective. oaepublish.comnih.gov
The Vascular Endothelial Growth Factor Receptor (VEGFR), particularly VEGFR-2, is a key regulator of angiogenesis—the formation of new blood vessels. dovepress.com This process is essential for tumor growth and metastasis, making VEGFR an important target in cancer therapy. researchgate.net The this compound scaffold has been successfully employed to develop potent inhibitors of VEGFR, often in the form of dual-target or multi-target agents that also inhibit EGFR. mdpi.commdpi.com The simultaneous inhibition of both EGFR-driven proliferation and VEGFR-driven angiogenesis is a promising strategy to enhance antitumor activity. researchgate.net
Several series of this compound derivatives have been designed as dual EGFR and VEGFR-2 inhibitors.
Zhang et al. developed 4-anilino-quinazoline derivatives where replacing small hydrophobic substituents with phenyl urea (B33335) residues led to dual inhibitory activity. mdpi.com
Sun et al. synthesized substituted thiourea (B124793) quinazoline-based derivatives, with compound 39 showing high potency against both EGFR (IC₅₀ = 0.02 µM) and VEGFR-2 (IC₅₀ = 0.05 µM). mdpi.com
Shi et al. designed a series of N-(2-phenyl-1H-benzo[d]imidazol-5-yl)this compound derivatives as dual c-Met and VEGFR-2 inhibitors. Compound 7j was the most potent, with IC₅₀ values of 0.02 µM against VEGFR-2 and 0.05 µM against c-Met. researchgate.netnih.gov
Vandetanib is a clinically approved 4-anilinoquinazoline derivative that functions as a multi-target inhibitor of VEGFR-2, EGFR, and RET tyrosine kinases. dovepress.com
| Compound/Drug | Target(s) | Reported Activity (IC₅₀) | Classification |
|---|---|---|---|
| Vandetanib | VEGFR-2, EGFR, RET | - | Multi-target 4-anilinoquinazoline |
| Compound 39 | EGFR, VEGFR-2 | 0.02 µM (EGFR), 0.05 µM (VEGFR-2) | Dual inhibitor (Thiourea quinazoline) |
| Compound 7j | VEGFR-2, c-Met | 0.02 µM (VEGFR-2), 0.05 µM (c-Met) | Dual inhibitor (Quinazoline-benzimidazole) |
| Cediranib (AZD2171) | VEGFR-2 | - | Quinazoline ether |
Aurora Kinase Inhibition (Aurora A and B)
This compound derivatives have been identified as potent inhibitors of Aurora kinases, which are crucial for cell cycle regulation and mitotic spindle assembly. nih.gov Overexpression of Aurora A kinase is common in various tumors, making it a significant target for anticancer therapies. nih.gov The high structural similarity between Aurora A and Aurora B, particularly in their ATP-binding pockets, presents a challenge in designing selective inhibitors. nih.gov
Through structure-based drug design, novel this compound derivatives have been synthesized to achieve selectivity for Aurora A over Aurora B. nih.gov For instance, compound 6 , a this compound derivative, demonstrated potent inhibition of Aurora A kinase and showed efficacy against various human tumor cells, including triple-negative breast cancers in animal models. nih.govresearchgate.net Molecular dynamics analysis revealed that a salt bridge in Aurora B contributes to the isoform selectivity of this inhibitor. nih.gov Another quinazoline derivative, compound 14 (a quinazoline pyrazole), exhibited a 66-fold selectivity for Aurora A (IC₅₀ = 0.038 μM) over the B isoform and was effective in suppressing triple-negative breast tumors in an animal model. researchgate.net
Furthermore, some this compound derivatives exhibit inhibitory activity against both Aurora A and Aurora B. For example, compound 80 showed inhibition of both kinases in the nanomolar range, with IC₅₀ values of 77 nM for Aurora A and 145 nM for Aurora B. scielo.br Additionally, a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazolin-4(3H)-one derivatives were developed, with one compound, 46 , showing potent inhibition of both Aurora A (IC₅₀ = 84.42 nM) and Aurora B (IC₅₀ = 14.09 nM). tandfonline.com This compound induced G2/M phase cell cycle arrest and polyploidy. tandfonline.com
A class of 1-acetanilide-4-aminopyrazole-substituted quinazolines has been discovered as selective inhibitors of Aurora B kinase. researchgate.net One such derivative, compound 8 , demonstrated pharmacodynamic changes in tumors indicative of Aurora B kinase inhibition and led to tumor volume reduction. researchgate.net Another acetanilideaminopyrazole-substituted quinazoline, compound 54 , was found to be a highly potent and selective inhibitor of Aurora B, with an IC₅₀ value of less than 1 nM. researchgate.netresearchgate.net
Table 1: Aurora Kinase Inhibition by this compound Derivatives
| Compound | Target Kinase(s) | IC₅₀ | Key Findings |
|---|---|---|---|
| Compound 6 | Aurora A | - | Potent and selective inhibitor, effective against triple-negative breast cancer. nih.govresearchgate.net |
| Compound 14 | Aurora A | 0.038 µM | 66-fold selectivity over Aurora B. researchgate.net |
| Compound 80 | Aurora A, Aurora B | 77 nM (A), 145 nM (B) | Dual inhibitor. scielo.br |
| Compound 46 | Aurora A, Aurora B | 84.42 nM (A), 14.09 nM (B) | Potent dual inhibitor, induces G2/M arrest. tandfonline.com |
| Compound 8 | Aurora B | - | Selective inhibitor with in vivo efficacy. researchgate.net |
| Compound 54 | Aurora B | < 1 nM | Highly potent and selective inhibitor. researchgate.netresearchgate.net |
Phosphoinositide-3 Kinase (PI3K) Inhibition
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently dysregulated in cancer, making it a key target for drug development. mdpi.com this compound derivatives have emerged as significant inhibitors of PI3K. mdpi.comfrontiersin.org
A series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were designed as PI3Kα inhibitors. mdpi.com Among them, compound 13k was the most potent, with IC₅₀ values ranging from 0.09 µM to 0.43 µM against various tumor cell lines and an IC₅₀ of 1.94 nM for PI3Kα. mdpi.com This compound was found to induce cell cycle arrest at the G2/M phase and promote apoptosis in HCC827 cells. mdpi.com
Researchers have also developed quinazolinone derivatives as selective PI3Kδ or dual PI3Kδ/γ inhibitors. nih.gov Based on a quinazolinone pharmacophore, novel 2-tolyl and 2,6-dimethylphenyl quinazolinone derivatives were synthesized. nih.govCompound 10d , a 3-(2,6-dimethylphenyl)quinazolinone derivative with an indol-5-yl substituent, was a potent and selective PI3Kδ inhibitor with an IC₅₀ of 8.6 nM. nih.gov It showed high selectivity over other PI3K isoforms. nih.gov In contrast, compound 10e , with a 3,4-dimethoxyphenyl substitution, acted as a potent dual PI3Kδ/γ inhibitor with IC₅₀ values of 8.4 nM and 62 nM, respectively. nih.gov Both compounds 10d and 10e demonstrated significant antiproliferative activity against human B-cell SU-DHL-6 cells. nih.gov
Furthermore, 2,4-disubstituted quinazolines have been synthesized to target the EGFR-PI3K signaling pathway. tandfonline.comtandfonline.com One study identified compound 11 as having excellent antiproliferative activity against breast cancer cell lines MDA-MB-231 and MCF-7. tandfonline.comtandfonline.com Another study on 2,4-disubstituted quinazoline derivatives targeting H1975 cells via the EGFR-PI3K pathway found that compound 33 exhibited the best antiproliferative activity against several cancer cell lines. tandfonline.com
Table 2: PI3K Inhibition by this compound Derivatives
| Compound | Target Isoform(s) | IC₅₀ | Key Findings |
|---|---|---|---|
| Compound 13k | PI3Kα | 1.94 nM | Potent inhibitor, induces G2/M arrest and apoptosis. mdpi.com |
| Compound 10d | PI3Kδ | 8.6 nM | Highly selective PI3Kδ inhibitor. nih.gov |
| Compound 10e | PI3Kδ, PI3Kγ | 8.4 nM (δ), 62 nM (γ) | Potent dual PI3Kδ/γ inhibitor. nih.gov |
| Compound 11 | PI3K | - | Excellent antiproliferative activity in breast cancer cells. tandfonline.comtandfonline.com |
| Compound 33 | PI3K | - | Good antiproliferative activity against various cancer cell lines. tandfonline.com |
Cyclin-Dependent Kinase (CDK) Inhibition
Cyclin-dependent kinases (CDKs) are serine-threonine kinases that play a vital role in regulating the cell cycle. ekb.eg The 4-anilinoquinazoline scaffold has been explored for its potential as a CDK inhibitor. mdpi.com
Research into piperazine (B1678402) quinazoline-based derivatives revealed that substitution at the 4-position of the aniline (B41778) ring influences CDK4 inhibition. mdpi.comCompound 59 , a piperazine quinazoline derivative, showed the highest activity among a series of derivatives with an IC₅₀ of 0.007 μM. mdpi.com Further modification, such as placing a cyclopentyl group at the 8-position of the quinazoline system, resulted in compound 60 with even higher CDK4 inhibitory activity (IC₅₀ = 0.001 μM). mdpi.com
A series of quinazolin-4(3H)-one derivatives were synthesized and evaluated for their inhibitory activity against multiple tyrosine kinases, including CDK2. tandfonline.com Compounds 2i and 3i exhibited strong enzyme inhibitory activity against CDK2, with IC₅₀ values of 0.173 ± 0.012 and 0.177 ± 0.032 µM, respectively, which were comparable to the control drug imatinib. tandfonline.com
In another study, quinazolin-4(3H)-one derivatives were synthesized as CDK2 inhibitors. mdpi.comCompound 47c demonstrated superior potency against the MDA-MB-435 melanoma cell line with an IC₅₀ of 3.03 µM and confirmed potent CDK2 inhibition with an IC₅₀ of 0.63 µM. mdpi.com
Table 3: CDK Inhibition by this compound Derivatives
| Compound | Target CDK | IC₅₀ | Key Findings |
|---|---|---|---|
| Compound 59 | CDK4 | 0.007 µM | Potent piperazine quinazoline-based inhibitor. mdpi.com |
| Compound 60 | CDK4 | 0.001 µM | High inhibitory activity with cyclopentyl substitution. mdpi.com |
| Compound 2i | CDK2 | 0.173 ± 0.012 µM | Strong inhibitory activity, comparable to imatinib. tandfonline.com |
| Compound 3i | CDK2 | 0.177 ± 0.032 µM | Strong inhibitory activity, comparable to imatinib. tandfonline.com |
| Compound 47c | CDK2 | 0.63 µM | Superior potency and confirmed CDK2 inhibition. mdpi.com |
Casein Kinase 1δ/ε (CK1δ/ε) Inhibition
Casein kinase 1 (CK1) isoforms are involved in various cellular pathways related to tumorigenesis. wjgnet.comnih.gov A series of N-(1H-pyrazol-3-yl)quinazolin-4-amines were designed and evaluated for their inhibitory activity against several protein kinases. researchgate.net
The study found that compounds 3c and 3d inhibited casein kinase 1δ/ε (CK1δ/ε) with some selectivity over other related kinases. researchgate.net The IC₅₀ values for inhibiting CK1δ/ε were 1.6 µmol/L for 3c and 1.4 µmol/L for 3d . wjgnet.com Docking studies showed key interactions of these compounds within the ATP binding site of CK1δ. researchgate.net Furthermore, compound 3c demonstrated selective cytotoxicity against the pancreatic ductal adenocarcinoma cell line Panc-1. wjgnet.comresearchgate.net These findings establish N-(1H-pyrazol-3-yl)quinazolin-4-amines as promising lead molecules for the development of CK1δ/ε inhibitors. researchgate.net
Table 4: CK1δ/ε Inhibition by this compound Derivatives
| Compound | Target Kinase(s) | IC₅₀ | Key Findings |
|---|---|---|---|
| Compound 3c | CK1δ/ε | 1.6 µmol/L | Selective inhibitor with cytotoxicity against Panc-1 cells. wjgnet.comresearchgate.net |
| Compound 3d | CK1δ/ε | 1.4 µmol/L | Selective inhibitor. wjgnet.comresearchgate.net |
c-Met Inhibition
The c-Met proto-oncogene encodes a receptor tyrosine kinase that is often dysregulated in cancer. This compound derivatives have been developed as inhibitors of c-Met.
A series of N-(2-phenyl-1H-benzo[d]imidazol-5-yl)this compound derivatives were designed and identified as dual inhibitors of c-Met and VEGFR-2. nih.govresearchgate.netmedchemexpress.com Among these, compound 7j exhibited the most potent inhibitory activity against c-Met with an IC₅₀ of 0.05 μM. nih.govresearchgate.netresearchgate.net This compound also showed significant anticancer activity against MCF-7 and Hep-G2 cancer cell lines. nih.govresearchgate.netresearchgate.net
In a different study, novel 4-phenoxyquinazoline (B3048288) compounds were designed as dual EGFR/c-Met suppressors. mdpi.com The most promising candidate, derivative 6 , inhibited c-Met kinase with an IC₅₀ value of 137.4 nM. mdpi.com Additionally, a series of 3-substituted quinazoline-2,4(1H,3H)-diones were developed as dual inhibitors of c-Met and VEGFR-2. mdpi.com Compounds 23, 24, and 25 showed significant inhibition of both kinases, with IC₅₀ values ranging from 0.052 to 0.084 µM. mdpi.com
Table 5: c-Met Inhibition by this compound Derivatives
| Compound | Target Kinase(s) | IC₅₀ | Key Findings |
|---|---|---|---|
| Compound 7j | c-Met, VEGFR-2 | 0.05 µM (c-Met) | Potent dual inhibitor with anticancer activity. nih.govresearchgate.netresearchgate.net |
| Derivative 6 | EGFR, c-Met | 137.4 nM (c-Met) | Dual suppressor of EGFR and c-Met. mdpi.com |
| Compounds 23, 24, 25 | c-Met, VEGFR-2 | 0.052–0.084 µM | Significant dual inhibition. mdpi.com |
PDGFR Inhibition
The platelet-derived growth factor receptor (PDGFR) is a cell surface tyrosine kinase receptor that plays a role in cell proliferation, growth, and differentiation. ekb.egmdpi.com Hyperactivity of PDGFR can lead to various diseases, including cancer. ekb.eg
A 4-piperazino-substituted quinazoline derivative, compound 48 , was identified as a PDGFR inhibitor. mdpi.com In 2002, a series of 4-[4-(n-substituted carbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazoline derivatives were discovered to have potent and specific inhibitory effects on PDGFR phosphorylation. ekb.eg This research led to the identification of several powerful derivatives, including compound 49 (4-(4-methylphenoxy)phenyl) with an IC₅₀ of 0.02 µmol/L, compound 50 (4-tertbutylphenyl) with an IC₅₀ of 0.03 µmol/L, and compound 51 (4-phenoxyphenyl) with an IC₅₀ of 0.08 µmol/L. ekb.egresearchgate.net These compounds showed high selectivity for the PDGF receptor family. ekb.egresearchgate.net
Additionally, tricyclic quinazoline derivatives were studied for their ability to inhibit β-PDGFR. ekb.eg The 2-oxoimidazo[4,5-e]quinazoline derivative, compound 52 , exhibited strong inhibitory activity with an IC₅₀ value of 0.10 µM. ekb.eg
Table 6: PDGFR Inhibition by this compound Derivatives
| Compound | Target Receptor | IC₅₀ | Key Findings |
|---|---|---|---|
| Compound 48 | PDGFR | - | Identified as a PDGFR inhibitor. mdpi.com |
| Compound 49 | PDGFR | 0.02 µmol/L | Potent and selective inhibitor. ekb.egresearchgate.net |
| Compound 50 | PDGFR | 0.03 µmol/L | Potent and selective inhibitor. ekb.egresearchgate.net |
| Compound 51 | PDGFR | 0.08 µmol/L | Potent and selective inhibitor. ekb.egresearchgate.net |
| Compound 52 | β-PDGFR | 0.10 µM | Strong inhibitory activity. ekb.eg |
Multi-Targeted Kinase Inhibition
The development of multi-targeted kinase inhibitors is a promising strategy in cancer therapy to address the complexity of cancer cell signaling. nih.gov this compound derivatives have been designed to inhibit multiple kinases simultaneously.
One study synthesized a series of novel 2-sulfanylquinazolin-4(3H)-one derivatives and evaluated their potential as multi-targeted kinase inhibitors. nih.govCompound 5d showed broad-spectrum anti-cancer activity and was tested against several protein kinases. nih.gov It exhibited comparable activities in nanomolar ranges against HER2, EGFR, and VEGFR2, but was less active against CDK2. nih.gov
Another study focused on quinazolin-4(3H)-one derivatives as potential multiple tyrosine kinase inhibitors. tandfonline.comnih.gov Compounds 2i and 3i showed potent inhibitory activity against CDK2, HER2, and EGFR. tandfonline.com
Furthermore, a series of N-(2-phenyl-1H-benzo[d]imidazol-5-yl)this compound derivatives were identified as dual inhibitors of c-Met and VEGFR-2. nih.govCompound 7j was the most potent, with IC₅₀ values of 0.05 μM for c-Met and 0.02 μM for VEGFR-2. nih.govresearchgate.netresearchgate.net
Table 7: Multi-Targeted Kinase Inhibition by this compound Derivatives
| Compound | Target Kinases | IC₅₀ | Key Findings |
|---|---|---|---|
| Compound 5d | HER2, EGFR, VEGFR2, CDK2 | Nanomolar range (HER2, EGFR, VEGFR2) | Broad-spectrum activity. nih.gov |
| Compound 2i | CDK2, HER2, EGFR | 0.173 µM (CDK2) | Potent multi-kinase inhibitor. tandfonline.com |
| Compound 3i | CDK2, HER2, EGFR | 0.177 µM (CDK2) | Potent multi-kinase inhibitor. tandfonline.com |
| Compound 7j | c-Met, VEGFR-2 | 0.05 µM (c-Met), 0.02 µM (VEGFR-2) | Potent dual inhibitor. nih.govresearchgate.netresearchgate.net |
Mechanism of Anticancer Action Beyond Kinase Inhibition
While many quinazoline-based drugs, such as gefitinib and erlotinib, function by inhibiting protein kinases like the epidermal growth factor receptor (EGFR), a growing body of research highlights alternative mechanisms through which these compounds exert their anticancer effects. ekb.egpnrjournal.com These mechanisms often involve fundamental cellular processes that, when disrupted, lead to the demise of cancer cells.
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. tandfonline.com Many this compound derivatives have been shown to induce apoptosis in cancer cells, making it a key mechanism of their anticancer activity. mdpi.comtandfonline.com
One way these derivatives trigger apoptosis is by activating the intrinsic, or mitochondrial, pathway. For instance, certain quinazoline-sulfonamide hybrids have been shown to increase the levels of pro-apoptotic proteins like Bax and caspase-3, while decreasing the levels of the anti-apoptotic protein Bcl-2. frontiersin.org This shift in the balance of apoptotic regulators leads to the activation of caspases, a family of proteases that execute the apoptotic program. mdpi.comtandfonline.com For example, the compound 2-chloro-N-(4-methoxyphenyl)-N-methylthis compound has been identified as a potent inducer of apoptosis, activating caspase-3 in T47D breast cancer cells. acs.org Similarly, other derivatives have been observed to upregulate cleaved PARP-1 and caspase-3, further confirming their pro-apoptotic effects. mdpi.com
Some this compound derivatives can also induce apoptosis through pathways independent of transcription. For example, the compound 2,4-dibenzylaminoquinazoline has demonstrated the ability to induce apoptosis in breast, colon, and bladder cancer cell lines with minimal changes in gene expression, suggesting a direct or post-transcriptional mechanism of action. tandfonline.com Furthermore, the induction of reactive oxygen species (ROS) by some derivatives can also lead to apoptosis. nih.gov
Table 1: Examples of this compound Derivatives Inducing Apoptosis
| Compound | Cancer Cell Line(s) | Key Observations | Reference(s) |
|---|---|---|---|
| 2-chloro-N-(4-methoxyphenyl)-N-methylthis compound | T47D (Breast) | Potent caspase-3 activator | acs.org |
| Quinazoline-sulfonamide hybrid (Compound 121) | MCF-7 (Breast) | Increased caspase-3 activity, elevated Bax, reduced Bcl-2 | mdpi.com |
| 2,4-dibenzylaminoquinazoline (JRF12) | MDA-MB-231 (Breast), HT-29 (Colon), T-24 (Bladder) | Induces caspase-3 activation and nuclear chromatin degradation | tandfonline.com |
| 04NB-03 | Hepatocellular Carcinoma (HCC) | Induces apoptosis in a reactive oxygen species (ROS)-dependent manner | nih.gov |
| 6,7-disubstituted-2-(3-fluorophenyl) quinazolinone (HoLu-12) | Oral Squamous Cell Carcinoma (OSCC) | Upregulation of cleaved PARP, indicative of apoptosis following mitotic arrest | mdpi.comiiarjournals.org |
The cell cycle is a tightly regulated process that governs cell proliferation. A hallmark of cancer is the uncontrolled progression through the cell cycle. mdpi.com this compound derivatives have been found to interfere with this process, causing cell cycle arrest at specific checkpoints, most commonly the G2/M phase. mdpi.combiorxiv.org
This arrest prevents cancer cells from entering mitosis, the phase of cell division. For example, some 3-methylquinazolinone derivatives induce G2/M phase arrest in A549 lung cancer cells. mdpi.com Similarly, a benzimidazole-quinazolinone derivative was shown to cause G2/M arrest in A-375 melanoma cells. mdpi.com The mechanism often involves the modulation of key cell cycle regulatory proteins such as cyclin B and Cdk1. mdpi.comiiarjournals.org For instance, the quinazolinone derivative HoLu-12 induces G2/M arrest in oral squamous cell carcinoma cells by increasing the expression of cyclin B and the phosphorylation of histone H3 at Ser10, a marker of mitosis. iiarjournals.org
In some cases, these derivatives can also induce arrest at other phases of the cell cycle. For example, some compounds have been shown to cause cells to remain in the G0/G1 phase, while others induce S-phase arrest. frontiersin.orgnih.gov The ability of these compounds to halt the cell cycle contributes significantly to their antiproliferative effects. mdpi.com
Table 2: this compound Derivatives and Cell Cycle Arrest
| Compound/Derivative Class | Cancer Cell Line | Phase of Arrest | Key Findings | Reference(s) |
|---|---|---|---|---|
| 3-methylquinazolinone derivative (Compound 107) | A549 (Lung) | G2/M | Induced late apoptosis and G2/M arrest at higher concentrations. | mdpi.com |
| Benzimidazole-quinazolinone derivative (Compound 108) | A-375 (Melanoma) | G2/M | Effectively induced G2/M phase cell cycle arrest and triggered apoptosis. | mdpi.com |
| 6,7-disubstituted-2-(3-fluorophenyl) quinazolinone (HoLu-12) | Oral Squamous Cell Carcinoma (OSCC) | G2/M | Increased expression of cyclin B and phosphorylation of histone H3 (Ser10). | iiarjournals.org |
| 04NB-03 | Hepatocellular Carcinoma (HCC) | G2/M | Induced G2/M arrest in a concentration- and time-dependent manner. | nih.gov |
| Quinazoline-sulfonamide hybrid (Compound 121) | MCF-7 (Breast) | G2/M | Induced G2/M phase cell cycle arrest. | mdpi.com |
| 4-methyl quinazoline derivative (Compound 43) | HCT116 (Colon) | Not specified | Interrupted the cell cycle and induced apoptosis. | tandfonline.comnih.gov |
Microtubules are dynamic protein filaments that are essential components of the cytoskeleton and the mitotic spindle, which is responsible for segregating chromosomes during cell division. frontiersin.org The disruption of microtubule dynamics is a validated strategy in cancer chemotherapy. frontiersin.orgresearchgate.net Several this compound derivatives have been identified as potent inhibitors of tubulin polymerization, the process by which tubulin proteins assemble to form microtubules. mdpi.comnih.gov
These compounds often bind to the colchicine (B1669291) site on tubulin, preventing its polymerization into functional microtubules. nih.govresearchgate.net This disruption of the microtubule network leads to a cascade of events, including mitotic arrest, cell cycle blockage at the G2/M phase, and ultimately, apoptosis. mdpi.comnih.gov For example, a 6-pyrrolidinyl-2-(2-hydroxyphenyl)-4-quinazolinone derivative was found to bind to α- and β-tubulin, inhibiting microtubule polymerization both in vitro and in vivo. mdpi.com Similarly, a series of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives were shown to inhibit tubulin polymerization, disrupt the cellular microtubule network, and induce G2/M arrest and apoptosis in leukemia cells. nih.gov The inhibition of tubulin polymerization represents a significant non-kinase-related anticancer mechanism for this class of compounds. mdpi.commdpi.com
Table 3: this compound Derivatives as Microtubule Polymerization Inhibitors
| Compound/Derivative Class | Cancer Cell Line(s) | Mechanism of Action | Key Outcomes | Reference(s) |
|---|---|---|---|---|
| 6-pyrrolidinyl-2-(2-hydroxyphenyl)-4-quinazolinone (Compound 102) | U937 (Leukemia) | Binds to α- and β-tubulin, inhibiting microtubule polymerization. | Disordered microtubule organization, mitotic arrest. | mdpi.com |
| N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives | K562, HEL (Leukemia) | Inhibit tubulin polymerization by targeting the colchicine site. | Disrupted microtubule networks, G2/M arrest, apoptosis. | nih.gov |
| 4-aminoquinazoline derivative (Compound 2) | PC-3, MCF-7, MDA-MB-231, HepG-2, RKO, HT-29 | Inhibits microtubule polymerization. | Potent antiproliferative activity. | tandfonline.com |
| 2-chloro-N-(4-methoxyphenyl)-N-methylthis compound (Compound 2b) | T47D (Breast) | Inhibits tubulin polymerization. | Effective in cells overexpressing Pgp-1. | acs.org |
| Biphenylaminoquinazoline derivatives | Various | Inhibit tubulin polymerization by binding to the colchicine site. | Can be selective tubulin inhibitors or dual TK/tubulin inhibitors. | nih.gov |
The ability of cancer cells to migrate and invade surrounding tissues is a critical step in metastasis, the primary cause of cancer-related mortality. acs.org this compound derivatives have demonstrated the potential to inhibit these processes, thereby acting as anti-metastatic agents. frontiersin.orgacs.org
The mechanism of this inhibition is often linked to the regulation of signaling pathways that control cell motility and the degradation of the extracellular matrix. For example, a quinazoline-based PAK4 inhibitor, LCH-7749944, was shown to significantly inhibit the migration and invasion of human gastric cancer cells by blocking the PAK4/LIMK1/cofilin and PAK4/MEK-1/ERK1/2/MMP2 pathways. acs.org Another series of 2,4-diaminoquinazoline derivatives, also targeting PAK4, displayed potent inhibition of the migration and invasion of A549 lung cancer cells. mdpi.com Furthermore, some quinazoline derivatives that inhibit tubulin polymerization can also indirectly inhibit cell migration, as microtubules are crucial for cell movement. frontiersin.orgtandfonline.com
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis, as it supplies tumors with oxygen and nutrients. mdpi.com The inhibition of angiogenesis is a key strategy in cancer therapy. This compound derivatives have been shown to possess anti-angiogenic properties, primarily by targeting the vascular endothelial growth factor (VEGF) signaling pathway. mdpi.comnih.gov
VEGF and its receptors (VEGFRs) are key regulators of angiogenesis. mdpi.com Several quinazolin-4-one derivatives have been developed as VEGFR-2 inhibitors. For example, one such derivative showed significant VEGFR-2 inhibition and was cytotoxic to various cancer cell lines. mdpi.com Another sulfonamide-containing quinazolinone derivative demonstrated potent VEGFR-2 inhibition, effectively inhibited cell migration, and promoted apoptosis. mdpi.com A series of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives also exhibited the ability to inhibit angiogenesis, adding another dimension to their anticancer activity. nih.gov
Efficacy in Specific Cancer Types
The diverse mechanisms of action of this compound derivatives have translated into efficacy against a wide range of cancer types in preclinical studies.
Leukemia: Derivatives have shown significant activity against leukemia cell lines like L1210, K562, and U937 by inhibiting tubulin polymerization and inducing apoptosis. mdpi.comnih.gov
Lung Cancer: Several derivatives have demonstrated potent antiproliferative activity against non-small cell lung cancer (NSCLC) cell lines, including those resistant to EGFR inhibitors. nih.gov They act through various mechanisms, including cell cycle arrest, apoptosis induction, and inhibition of kinases like Aurora A. mdpi.comtandfonline.comnih.gov
Breast Cancer: this compound derivatives are effective against breast cancer cell lines such as MCF-7 and MDA-MB-231. mdpi.comjpionline.orgresearchgate.net Their mechanisms include apoptosis induction, cell cycle arrest, and inhibition of tubulin polymerization. mdpi.comacs.orgtandfonline.com Some derivatives have shown superior activity compared to standard drugs like erlotinib. mdpi.comjpionline.org
Colon Cancer: These compounds have shown efficacy against colon cancer cell lines like HCT-116 and HT-29. nih.govtandfonline.com Mechanisms include the induction of apoptosis and inhibition of tubulin polymerization. tandfonline.comresearchgate.net
Prostate Cancer: Antiproliferative effects have been observed in prostate cancer cell lines like PC-3 and DU-145, often mediated by the disruption of microtubules. mdpi.comnih.gov
Hepatocellular Carcinoma: Derivatives have been shown to inhibit the growth of hepatocellular carcinoma (HCC) cells by inducing ROS-dependent cell cycle arrest and apoptosis. nih.govresearchgate.net
Oral Squamous Cell Carcinoma (OSCC): Specific quinazolinone derivatives have been found to significantly reduce the viability of OSCC cells by inducing mitotic arrest and apoptosis. iiarjournals.org
The broad applicability of this compound derivatives across various cancer types underscores their potential as a versatile scaffold for the development of new anticancer therapies.
This compound, a core heterocyclic structure, and its derivatives have garnered significant attention in medicinal chemistry due to their wide array of biological activities. This article focuses on the pharmacological and biological activities of these compounds, particularly their promising potential as anticancer agents against various malignancies.
Anticancer Activity
Quinazoline-based compounds have emerged as a significant class of therapeutic agents in oncology. jchps.com Their derivatives have been extensively studied and several have been approved for clinical use, highlighting the therapeutic potential of this chemical scaffold. nih.govfrontiersin.org The anticancer effects of quinazoline derivatives are often attributed to their ability to inhibit key enzymes and receptors involved in tumor cell proliferation, survival, and metastasis, such as receptor tyrosine kinases. mdpi.com
This compound derivatives have demonstrated notable activity against various breast cancer cell lines. For instance, certain 6,8-dibromo-2-(4-chlorophenyl)quinazolin-4-one derivatives linked to other heterocyclic moieties have shown potent cytotoxic effects against the MCF-7 human breast cancer cell line. rsc.org Specifically, hybrid molecules combining quinazolin-4-one with thiazolidinone, such as compounds 15–18, exhibited significant anti-breast cancer activity with IC50 values ranging from 3–9 μM. rsc.org Furthermore, compounds 19 and 20 from a series of 6,8-dibromo-2-(4-chlorophenyl)quinazolin-4(3H)-one derivatives displayed powerful cytotoxicity against MCF-7 cells, with IC50 values of 1.5 and 4.7 μM, respectively, which were more potent than the reference drug doxorubicin (B1662922). rsc.org
In studies involving triple-negative breast cancer (TNBC), which is known for its aggressive nature and limited treatment options, quinazoline derivatives have also shown promise. researchgate.net Lapatinib, a quinazoline-based inhibitor of the epidermal growth factor receptor (EGFR), is approved for the treatment of metastatic TNBC. acs.org Another this compound derivative, gefitinib, is currently in phase-II clinical trials for EGFR-positive metastatic triple-negative breast cancer. acs.org Additionally, a series of 2,4-disubstituted quinazolines were synthesized and evaluated for their activity against MDA-MB-231, a triple-negative breast cancer cell line, among others, with some compounds showing moderate anticancer activity. japsonline.com
Halogenated 4(3H)-quinazolinones have also been identified as a promising class of chemotherapeutic agents against breast cancer, with several molecules showing significant inhibition in the micromolar range against the MCF-7 cell line. nih.gov The antiproliferative effects of some quinazolinone Schiff base derivatives have been observed on MCF-7 and MDA-MB-231 cell lines, indicating their potential in breast cancer therapy. nih.gov
Table 1: Anticancer Activity of this compound Derivatives in Breast Cancer
| Compound/Derivative | Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| Quinazolin-4-one-thiazolidinone hybrids (15-18) | MCF-7 | 3-9 µM | rsc.org |
| 6,8-dibromo-2-(4-chlorophenyl)quinazolin-4(3H)-one (19) | MCF-7 | 1.5 µM | rsc.org |
| 6,8-dibromo-2-(4-chlorophenyl)quinazolin-4(3H)-one (20) | MCF-7 | 4.7 µM | rsc.org |
| 2-Styrylquinazolinone derivative (101) | MCF-7 | 0.34 µM | mdpi.com |
| 2,4-disubstituted quinazoline (11) | MDA-MB-231, MCF-7 | Not specified | nih.gov |
| 2,4-disubstituted quinazoline (5a) | MDA-231 | >100 µM/ml | japsonline.com |
| 2-Sulfanylquinazolin-4(3H)-one (5d) | MCF-7, MDA-231 | 2.48 µM, 1.94 µM | mdpi.com |
| Pyrido[2,1-b]quinazoline-6-carboxamide (8e) | MCF7 | 3.12 µM | doi.org |
The efficacy of this compound derivatives has been extensively documented in the context of lung cancer, particularly non-small cell lung cancer (NSCLC). Several quinazoline-based drugs, including gefitinib, erlotinib, and afatinib, have been approved by the FDA for the treatment of NSCLC. nih.gov These drugs primarily act as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key driver in many lung cancers. ajol.info
Research has focused on developing novel derivatives with improved activity against both wild-type and mutant forms of EGFR. For example, a series of 4-arylaminoquinazoline derivatives were synthesized, with compound 5cX showing a potent inhibitory effect on the A549 and the drug-resistant H1975 cell lines, with IC50 values less than 2.5 µM, which was significantly better than the control drug Zorifertinib. ajol.info Another study reported a quinazolin-4(3H)-one derivative, BIQO-19, which exhibited effective antiproliferative activity against a range of NSCLC cell lines, including those resistant to EGFR tyrosine kinase inhibitors (TKIs) like H1975 and A549. nih.gov
Furthermore, some 4-arylaminoquinazoline derivatives have demonstrated significant inhibitory activity against NSCLC cells with IC50 values against wild-type EGFR of less than 10 nM. nih.gov Specifically, compounds 18 and 19 showed IC50 values of 540 and 548 nM, respectively, against the A549 cell line. nih.gov A series of 2,4-disubstituted quinazoline derivatives were also evaluated, with some compounds showing strong antiproliferative activity against A549 and H1975 cancer cells. researchgate.net
Table 2: Anticancer Activity of this compound Derivatives in Lung Cancer
| Compound/Derivative | Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| 4-arylaminoquinazoline (5cX) | A549, H1975 | < 2.5 µM | ajol.info |
| Quinazolin-4(3H)-one (BIQO-19) | H1975, A549 | Not specified | nih.gov |
| 4-arylaminoquinazoline (8 and 9) | NSCLC cells | < 10 nM (EGFRwt) | nih.gov |
| 4-arylaminoquinazoline (18) | A549 | 540 nM | nih.gov |
| 4-arylaminoquinazoline (19) | A549 | 548 nM | nih.gov |
| 6‐bromo‐2‐(pyridine-3-yl)-4‐substituted quinazoline (26) | A549 | 178.34 µM | ekb.eg |
| Quinazoline-amide derivative (32) | A549 | 0.02 µM | nih.gov |
This compound derivatives have also been investigated for their potential in treating liver cancer. In one study, newly synthesized quinazoline derivatives were screened for their in vitro cytotoxicity against the human hepatocellular liver carcinoma (HepG2) cell line. ijrpc.com The compounds were initially tested at a single concentration of 0.06µM, with doxorubicin as the standard drug. ijrpc.com
Another study detailed the synthesis of novel quinazolin-4(3H)-one based compounds and their evaluation as potential anticancer agents against HepG2 cells, among others. doi.org Compound 8e from this series demonstrated higher potency than doxorubicin against HepG2 cancer cells, with an IC50 of 2.07 µM. doi.org The activity of compound 8l was comparable to doxorubicin. doi.org These compounds were found to reduce the expression of the RPA194 protein, a subunit of RNA polymerase I, and induce apoptosis in HepG2 cells. doi.org
Furthermore, a study on new quinazoline-phenyl chlormethine conjugates found that one compound significantly inhibited the proliferation of HepG2 cells both in vitro and in vivo. frontiersin.org This compound was shown to induce apoptosis in HepG2 cells by mediating the Sirt1/caspase 3 signaling pathway. frontiersin.org
Table 3: Anticancer Activity of this compound Derivatives in Liver Cancer
| Compound/Derivative | Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| Quinazoline derivatives (3, 4, 8, 9, 11) | HepG2 | Tested at 0.06µM | ijrpc.com |
| Pyrido[2,1-b]quinazoline-6-carboxamide (8e) | HepG2 | 2.07 µM | doi.org |
| Pyrido[2,1-b]quinazoline-6-carboxamide (8l) | HepG2 | Comparable to Doxorubicin | doi.org |
| Quinazoline-phenyl chlormethine conjugate (II) | HepG2 | Significant inhibition | frontiersin.org |
| 2-Sulfanylquinazolin-4(3H)-one (5d) | HepG2 | 7.10 µM | mdpi.com |
Pancreatic ductal adenocarcinoma (PDAC) is a particularly aggressive cancer with a poor prognosis. jcancer.orgmdpi.com The PANC-1 cell line is a commonly used model for studying PDAC. researchgate.netfrontiersin.org Research into the effects of this compound derivatives on this cancer type is ongoing. While specific studies focusing solely on the direct activity of novel this compound derivatives on PANC-1 cells were not predominant in the initial search, the broader context of quinazoline's role in cancer therapy suggests potential applicability. For instance, the mechanisms of action, such as the inhibition of receptor tyrosine kinases, are relevant to pancreatic cancer, which often exhibits mutations in these pathways. mdpi.com Further investigation is required to delineate the specific activities and potential of this compound derivatives in the context of pancreatic cancer.
The therapeutic potential of this compound derivatives extends to various gastrointestinal malignancies. A study on 2,4-disubstituted quinazolines containing a benzimidazole (B57391) moiety evaluated their antitumor activities against human gastric cancer cells (MGC-803). sioc-journal.cn Compound 15k, which incorporates a chalcone (B49325) structure, demonstrated strong antitumor activity against MGC-803 with an IC50 value of 0.97 μmol·L-1. sioc-journal.cn
In another study, a series of new 2,4-disubstituted quinazolines were evaluated for their in vitro anticancer activity against the human adenocarcinoma (HT-29) cell line, which is a model for colon cancer. japsonline.com Compound 5a showed significant anticancer activity with an IC50 of 5.33 µM/ml against HT-29 cells. japsonline.com Furthermore, pyrido[2,1-b]quinazoline-6-carboxamide derivatives were also tested against HT-29 cells, with compound 8e showing an IC50 of 4.11 µM. doi.org
Table 4: Anticancer Activity of this compound Derivatives in Gastrointestinal Malignancies
| Compound/Derivative | Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| 2,4-substituted quinazoline (15k) | MGC-803 (Gastric) | 0.97 µmol·L-1 | sioc-journal.cn |
| 2,4-disubstituted quinazoline (5a) | HT-29 (Colon) | 5.33 µM/ml | japsonline.com |
| Pyrido[2,1-b]quinazoline-6-carboxamide (8e) | HT-29 (Colon) | 4.11 µM | doi.org |
Vandetanib, a quinazoline derivative, was approved by the FDA in 2011 for the treatment of metastatic medullary thyroid cancer. nih.govhumanjournals.com It functions as a kinase inhibitor targeting several cell receptors, including the vascular endothelial growth factor receptor (VEGFR), EGFR, and the rearranged during transfection (RET)-tyrosine kinase. nih.govhumanjournals.com The development of such multi-target inhibitors highlights the versatility of the quinazoline scaffold in cancer therapy. mdpi.com
This compound derivatives have also shown promise in the treatment of leukemia. A study on 2-styrylquinazolinones found that at a concentration of 1 µg/ml, most of the synthesized compounds exhibited some cytotoxic activity against L1210 and K562 leukemia cell lines. researchgate.net Notably, 6-chloro-2-styryl-3-(pyrimidin-2yl)-4(3H)-quinazolinone inhibited the growth of these cells by over 50%. researchgate.net
In another investigation, a novel quinazolin-4(3H)-one derivative, compound (101), inhibited the proliferation of L1210 and K562 leukemia cell lines by more than 50% at a concentration of 1 µg/mL, with an IC50 value of 5.8 µM for K562 cells. mdpi.com Furthermore, a series of 4(3H)-quinazolinone derivatives with dithiocarbamate (B8719985) side chains were synthesized and tested against human myelogenous leukemia K562 cells. researchgate.net Among them, compound 8q showed significant inhibitory activity with an IC50 value of 0.5 µM. researchgate.net Additionally, eight new 4-anilinoquinazoline derivatives were designed and synthesized, with some compounds showing more potent in vitro antitumor activity against the human leukemia cell line K562 than the lead compound, JANEX-1. sioc-journal.cn
Table 5: Anticancer Activity of this compound Derivatives in Leukemia
| Compound/Derivative | Cell Line | Activity | Reference |
|---|---|---|---|
| 6-chloro-2-styryl-3-(pyrimidin-2yl)-4(3H)-quinazolinone | L1210, K562 | >50% inhibition at 1 µg/ml | researchgate.net |
| Quinazolin-4(3H)-one (101) | L1210, K562 | >50% inhibition at 1 µg/mL (IC50 = 5.8 µM for K562) | mdpi.com |
| (3,4-dihydro-2-methyl-4-oxoquinazolin-6-yl)methyl 4-(4-fluorophenyl)piperazine-1-carbodithioate (8q) | K562 | IC50 = 0.5 µM | researchgate.net |
| 4-anilinoquinazoline derivatives | K562 | More potent than JANEX-1 | sioc-journal.cn |
Antimicrobial Activities
Quinazolin-4-one and its derivatives are recognized as a promising class of compounds with a wide spectrum of pharmacological activities, including notable antibacterial and antifungal properties. eco-vector.comnih.gov The antimicrobial efficacy of these derivatives is often linked to the nature and number of substituents on the quinazolinone nucleus. eco-vector.comnih.gov Modifications at positions 2, 3, 6, and 8, such as the inclusion of halogen atoms or substituted amine groups, have been shown to enhance their antimicrobial activities. nih.gov
This compound derivatives have demonstrated significant potential as antibacterial agents, with activity against a broad range of pathogenic bacteria. ujpronline.com Their structural versatility allows for the development of compounds with potent bactericidal and bacteriostatic effects. eco-vector.comresearchgate.net
This compound derivatives have shown considerable activity against various Gram-positive bacteria. ujpronline.comresearchgate.net Studies have demonstrated that the sensitivity of Gram-positive bacteria to these compounds is often higher than that of Gram-negative bacteria. researchgate.net
A variety of derivatives have been synthesized and tested against key Gram-positive pathogens. For instance, certain 4(3H)-quinazolinones display significant activity against Staphylococcus aureus, including methicillin-resistant (MRSA), vancomycin-resistant, and linezolid-resistant strains. acs.org One study found that compound 27 (a specific 4(3H)-quinazolinone derivative) displayed Minimal Inhibitory Concentration (MIC) values of ≤0.5 μg/mL for all tested S. aureus strains. acs.org Similarly, 3-amino-2-methylquinazolin-4(3H)-one derivative 3m emerged as a highly active antibacterial agent against Staphylococcus aureus, with an MIC value of 1.95 μg/mL. frontiersin.org
Other research has highlighted the effectiveness of different substitutions. A series of N,2-diphenylthis compound derivatives was evaluated, with compound 3f showing a potent MIC of 0.0078 mg/mL against S. aureus. researchgate.net Schiff base derivatives have also been explored; for example, compound 4e demonstrated activity against S. aureus at a concentration of 32 μg/mL. nih.gov Additionally, certain 2-(2-methyl-4-oxoquinazolin-3(4H)-ylamino)-N'-(benzylidene) acetohydrazides, specifically compounds 8a and 8d , were found to be active against S. aureus. innovareacademics.in
The activity of these compounds extends to other Gram-positive species as well. Quinazolinone derivatives have been proven to have a pharmacological effect against Streptococcus pneumoniae. eco-vector.com Research has shown that derivatives with a naphthyl radical or an amide group linked to a phenyl radical exhibit bacteriostatic effects against both S. aureus and S. pneumoniae. eco-vector.com Synthesized quinazolinone Schiff base derivatives have also shown activity against Bacillus subtilis and Listeria monocytogenes. nih.gov In one study, several new quinazolinone derivatives were screened against Bacillus subtilis, with some showing notable inhibition zones. nih.gov
| Derivative Type | Specific Compound | Target Bacteria | Reported Activity (MIC) | Reference |
| 4(3H)-Quinazolinone | Compound 27 | Staphylococcus aureus (including resistant strains) | ≤0.5 µg/mL | acs.org |
| 3-Amino-2-methylquinazolin-4(3H)-one | Compound 3m | Staphylococcus aureus | 1.95 µg/mL | frontiersin.org |
| N,2-Diphenylthis compound | Compound 3f | Staphylococcus aureus | 0.0078 mg/mL | researchgate.net |
| Schiff Base Derivative | Compound 4e | Staphylococcus aureus | 32 µg/mL | nih.gov |
| 2-Phenyl-3-{[...]}quinazolin-4(3H)-one | Compound 12 | Staphylococcus aureus, Bacillus subtilis | Potent activity | innovareacademics.in |
| Quinazolinone Schiff Base | Not specified | Bacillus subtilis, Listeria monocytogenes | Good activity | nih.gov |
| Naphthyl-substituted Quinazolinone | Not specified | Staphylococcus aureus, Streptococcus pneumoniae | Bacteriostatic effect | eco-vector.com |
| Amide-substituted Quinazolinone | Not specified | Staphylococcus aureus, Streptococcus pneumoniae | Bacteriostatic effect | eco-vector.com |
Derivatives of this compound have also been evaluated for their efficacy against Gram-negative bacteria, which are often more challenging to treat due to their complex cell wall structure. eco-vector.comresearchgate.net
Several studies have reported promising results. A series of novel N,2-diphenylthis compound derivatives showed moderate to good antibacterial activities, with compound 3g demonstrating the highest activity against Pseudomonas aeruginosa at a concentration of 0.0625 mg/mL. researchgate.net In another study, quinazolinone Schiff base derivatives, particularly compounds 4e and 4m , were most effective against Escherichia coli at 128 μg/mL, while compound 4e showed the best activity against P. aeruginosa at 32 μg/mL. nih.gov
Research into 2-(2-methyl-4-oxoquinazolin-3(4H)-ylamino)-N'-(benzylidene) acetohydrazides found that compounds 8a and 8d were active against E. coli and Proteus mirabilis. innovareacademics.in Furthermore, some 6,8-dibromo-4(3H) quinazolinone derivatives exhibited potent in vitro antimicrobial activity against E. coli, Salmonella typhimurium, P. aeruginosa, and Listeria monocytogenes. innovareacademics.in The antimicrobial screening of newly synthesized quinazolinone derivatives revealed that pyrrolidine (B122466) derivatives, in particular, exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including Klebsiella pneumoniae and P. aeruginosa. nih.gov
| Derivative Type | Specific Compound | Target Bacteria | Reported Activity (MIC) | Reference |
| N,2-Diphenylthis compound | Compound 3g | Pseudomonas aeruginosa | 0.0625 mg/mL | researchgate.net |
| Schiff Base Derivative | Compound 4e | Escherichia coli | 128 µg/mL | nih.gov |
| Schiff Base Derivative | Compound 4m | Escherichia coli | 128 µg/mL | nih.gov |
| Schiff Base Derivative | Compound 4e | Pseudomonas aeruginosa | 32 µg/mL | nih.gov |
| Acetohydrazide Derivative | Compounds 8a, 8d | Escherichia coli, Proteus mirabilis | Moderate to good activity | innovareacademics.in |
| Pyrrolidine Derivative | Compounds 15, 16, 18-20 | Klebsiella pneumoniae, Pseudomonas aeruginosa | Broad spectrum potential | nih.gov |
| 6,8-dibromo-4(3H) quinazolinone | Compound 20a | E. coli, S. typhimurium, P. aeruginosa | Potent in vitro activity | innovareacademics.in |
One of the key mechanisms behind the antibacterial action of this compound derivatives is the inhibition of DNA gyrase. nih.govmdpi.com DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, and its absence in higher eukaryotes makes it an attractive target for antibacterial drugs. nih.gov By inhibiting this enzyme, quinazoline derivatives can disrupt DNA synthesis, leading to bacterial cell death. eco-vector.comnih.gov
Molecular docking studies have supported this mechanism, showing that quinazolinone Schiff base derivatives can bind to the active site of the DNA gyrase enzyme. researchgate.netnih.gov These studies suggest that the compounds behave as DNA gyrase inhibitors, interacting with key residues within the enzyme's binding site. nih.govmdpi.com For example, a series of N,2-diphenylthis compound derivatives were docked into the ATP-active pocket of E. coli DNA gyrase B kinase, with compound 3c showing the highest dock score of -6.13 kcal/mol. researchgate.net Similarly, novel quinazolin-4(3H)-one derivatives combined with hydrazone or pyrazole (B372694) moieties were evaluated for their inhibitory activity against E. coli DNA gyrase, with several compounds showing potent inhibition with IC50 values ranging from 3.19 to 4.17 µM. mdpi.com
In addition to their antibacterial properties, this compound derivatives have demonstrated significant antifungal activity, making them candidates for broad-spectrum antimicrobial agents. nih.govresearchgate.net
Several classes of this compound derivatives have been tested against Candida albicans, a common opportunistic fungal pathogen. nih.govnih.govinnovareacademics.in
The results of these studies have been variable. For instance, while most quinazolinone Schiff base derivatives showed no remarkable antifungal activity, compound 4m exhibited good activity against C. albicans at a concentration of 128 μg/mL. nih.gov In another study, a series of N,2-diphenylthis compound derivatives displayed notable antifungal effects, with compounds 3c and 3g showing a low MIC of 0.0625 mg/mL against C. albicans. researchgate.net
Other research has also yielded positive findings. A series of 2-substituted-3H-quinazolin-4-one derivatives showed good antifungal activity against C. albicans. innovareacademics.in The screening of newly synthesized quinazolinone derivatives revealed that certain pyrrolidine derivatives (compounds 15 , 16 , and 18 ) displayed promising antifungal effects against C. albicans. nih.gov Furthermore, a 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one derivative (3m ) was identified as a potent antifungal agent, with an MIC value of 3.90 μg/mL against C. albicans. frontiersin.org Some quinazolinone derivatives have also been noted for their ability to inhibit biofilm formation in C. albicans. nih.gov
| Derivative Type | Specific Compound | Target Fungus | Reported Activity (MIC) | Reference |
| N,2-Diphenylthis compound | Compound 3c | Candida albicans | 0.0625 mg/mL | researchgate.net |
| N,2-Diphenylthis compound | Compound 3g | Candida albicans | 0.0625 mg/mL | researchgate.net |
| Schiff Base Derivative | Compound 4m | Candida albicans | 128 µg/mL | nih.gov |
| 3-Amino-2-methylquinazolin-4(3H)-one | Compound 3m | Candida albicans | 3.90 µg/mL | frontiersin.org |
| Pyrrolidine Derivative | Compounds 15, 16, 18 | Candida albicans | Promising effect | nih.gov |
| 3-amino quinazolinone | Compound 9 | Candida albicans | Good activity | innovareacademics.in |
Antifungal Activity
Against Aspergillus niger
A number of quinazolin-4(3H)-one derivatives have shown notable activity against the common mold Aspergillus niger. In one study, a series of 2-methyl-3-((thiophen-2-ylmethylene)amino)quinazolin-4(3H)-one derivatives were synthesized and tested for their antifungal properties. nih.govderpharmachemica.commdpi.com Among them, compound 3m emerged as the most active agent against A. niger, with a minimum inhibitory concentration (MIC) value of 3.90 μg/mL. nih.govderpharmachemica.commdpi.com Another study reported that 2-methyl-3-(1',3',4'-thiadiazoyl)-4(3H)-quinazolinones exhibited better fungitoxic properties than bacteriotoxic ones, with some compounds showing activity against A. niger. jocpr.com
Research into 6-bromo-2-(4-chlorophenyl)quinazolin-4(3H)-one derivatives also identified compounds with anti-fungal capabilities against A. niger. biomedpharmajournal.org Similarly, new 2-thioxo-benzo[g]quinazolin-4(3H)-one derivatives were evaluated, and several demonstrated strong antifungal activity against a panel of fungi, including A. niger. sioc-journal.cn Further studies have confirmed the potential of various other quinazolinone derivatives against this fungus. nih.govnih.gov
| Compound/Derivative Series | Activity/Result | Reference |
|---|---|---|
| 2-methyl-3-((thiophen-2-ylmethylene)amino)quinazolin-4(3H)-one (Compound 3m) | Most active, MIC of 3.90 µg/mL | nih.govderpharmachemica.commdpi.com |
| 2-methyl-3-(1',3',4'-thiadiazoyl)-4(3H)-quinazolinones | Moderate activity observed | jocpr.com |
| 6-bromo-2-(4-chlorophenyl)quinazolin-4(3H)-one derivatives | Potent anti-yeast and anti-fungal activity (MICs 625 µg/mL) | biomedpharmajournal.org |
| 2-thioxo-benzo[g]quinazolin-4(3H)-one derivatives | Several compounds showed strong activity | sioc-journal.cn |
Against Fusarium moniliforme
This compound derivatives have also been investigated for their activity against Fusarium moniliforme, a significant plant pathogenic fungus. Research has shown that certain synthesized compounds, such as N-(4-(4-bromo-2-nitrophenylamino)quinazolin-6-yl)acetamide , displayed strong antifungal activity against F. moniliforme, comparable to the standard drug griseofulvin. Quinazolinone and its derivatives are noted to be inhibitory to several fungal plant pathogens, including F. moniliforme. Additionally, newly synthesized heterocyclic compounds were tested and found to be more effective than the standard ketoconazole (B1673606) against F. moniliforme, exhibiting a minimum fungicidal concentration (MFC) of 250 µg/mL.
Against Rhizopus nigricans
The antifungal potential of this compound derivatives extends to Rhizopus nigricans. The compound 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one (3m) was identified as a highly active agent, with a minimum inhibitory concentration (MIC) of 3.90 μg/mL against this fungus. nih.govderpharmachemica.commdpi.com In another study, metal chelates of quinazolin-4-one derivatives were synthesized and screened for antifungal activity. The results indicated that the copper (II) chelate, in particular, showed significant inhibitory effects on the growth of R. nigricans.
Against Curvularia lunata
Several studies have documented the effectiveness of quinazolin-4-one derivatives against Curvularia lunata. A series of 2-methyl-3-(1,3,4-thiadiazol-2-yl)-4-(3H) quinazolinones were synthesized and found to possess antifungal activity against this organism. nih.gov Specifically, compounds with p-nitro and m-nitro substituents showed marked activity against C. lunata. Further research on 2-methyl-3-(1',3',4'-thiadiazoyl)-4-(3H) quinazolinones confirmed that the synthesized compounds exhibited antifungal activity against C. lunata, with one derivative containing a 4-Cl C6H4 group showing potent effects. jocpr.com
Against Macrophomina phaseolina
The antifungal screening of newly synthesized quinazolin-4(3H)-one derivatives, specifically those incorporating hydrazone and pyrazole scaffolds, was conducted against several fungal strains, including Macrophomina phaseolina. These compounds were evaluated for their in-vitro antifungal activity, with their minimum inhibitory concentrations (MIC) determined and compared against the reference drug Clotrimazole.
Antiviral Activity (e.g., Anti-influenza, Anti-HCV, Anti-HIV)
The quinazoline scaffold is a key component in a variety of compounds demonstrating a wide range of antiviral activities. Derivatives have been reported to be active against several human viruses, including influenza A virus, human immunodeficiency virus (HIV), and hepatitis C virus (HCV).
For instance, quinazoline alkaloids have been reported to possess antiviral properties against the Influenza A virus. More recent studies have focused on designing novel 2,4-disubstituted quinazoline derivatives as potent anti-influenza A virus agents.
In the context of HCV, a series of this compound–SCH2–coumarin (B35378) conjugated compounds were designed and synthesized. Virus-cell-based assays revealed that two of these conjugates were able to inhibit HCV with EC50 values as low as 16.6 μM. These particular compounds featured a xylene substituent on the C-4 amino group of the quinazoline ring and a t-butyl group at the C-6' position of the coumarin moiety.
Furthermore, the broad antiviral potential of quinazoline derivatives has been noted against other viruses such as human cytomegalovirus, vaccinia virus, and adenovirus.
Antimalarial Activity
This compound derivatives have emerged as a significant class of compounds with potent antimalarial properties. The pyrrolo[3,2-f]quinazoline-1,3-diamine derivative, WR227825, is recognized as one of the most powerful antimalarial agents reported, showing high efficacy against Plasmodium falciparum in vitro and Plasmodium berghei in rodent models. To improve its therapeutic index, various derivatives have been synthesized. Acetamide and imide derivatives of WR227825 were found to retain or even increase cell growth inhibitory activity against multiple isolates of P. falciparum.
In other research, new quinazoline-derived molecules were synthesized and evaluated for their in vitro antiplasmodial activity against the W2 chloroquine-resistant strain of P. falciparum. Two compounds, in particular, showed significant antiplasmodial activity (IC50 = 0.95 and 1.3 µM) coupled with low toxicity. The most effective structural scaffold was identified as 6-nitro-2-(tosylmethyl)-N-(3-substituted-phenyl)-quinazolin-4-amine.
Further optimization of the 2-anilino quinazoline class led to lead compounds with potent activity against multidrug-resistant strains of P. falciparum, comparable to known antimalarials like chloroquine. Studies on other synthesized quinazolinone-4 derivatives also confirmed their ability to inhibit the maturation of the ring form of P. falciparum to the schizont form.
| Derivative Class/Compound | Target Species | Key Finding | Reference |
|---|---|---|---|
| Acetamides and imides of WR227825 | P. falciparum, P. berghei | Retained or increased cell growth inhibitory activity. | |
| 6-nitro-2-(tosylmethyl)-N-(3-substituted-phenyl)-quinazolin-4-amine | P. falciparum (W2 strain) | Significant antiplasmodial activity (IC50 = 0.95 and 1.3 µM). | |
| 2-Anilino quinazolines | P. falciparum (multidrug resistant) | Potent activity comparable to chloroquine. | |
| Quinazolinone-4 derivatives | P. falciparum | Inhibited maturation from ring form to schizont form. | |
| 2,3-disubstituted-4(3H)-quinazolinones | P. berghei | Promising activity with percent suppression up to 78.4% at 40 mg/kg. |
Antileishmanial Activity
This compound derivatives have demonstrated notable efficacy against Leishmania species, the causative agents of leishmaniasis. Research into N2,N4-disubstituted quinazoline-2,4-diamines has identified compounds with potent activity against intracellular Leishmania donovani, the parasite responsible for visceral leishmaniasis. nih.govnih.gov
In one study, a series of N2,N4-disubstituted quinazoline-2,4-diamines were synthesized and evaluated. nih.gov Structure-activity relationship (SAR) studies revealed that substitutions at the N2 and N4 positions are crucial for antileishmanial potency. For instance, compounds with an N2-benzyl group were generally more potent than their N4-benzyl counterparts. acs.org The most potent compound in one series, an N2-benzylquinazoline, exhibited an EC50 value of 150 nM against L. donovani. acs.org Another lead compound, N4-(furan-2-ylmethyl)-N2-isopropyl-7-methylquinazoline-2,4-diamine, showed modest efficacy in a murine model of visceral leishmaniasis. nih.gov Further optimization of this scaffold led to the identification of a derivative that reduced liver parasitemia by 37% in a murine model when administered intraperitoneally. nih.govacs.org
Generally, N2,N4-disubstituted quinazoline-2,4-diamines with aromatic substituents at both positions showed potent in vitro activity, while those with small alkyl groups at either N2 or N4 had lower potency but also lower toxicity to host cells. nih.gov This highlights a promising avenue for developing new, effective, and safe antileishmanial drugs. nih.govnih.gov
Table 1: Antileishmanial Activity of Selected Quinazoline-2,4-diamine (B158780) Derivatives
| Compound | Substituents | EC50 against L. donovani (µM) |
|---|---|---|
| 15 | N2-benzyl, N4-(4-chlorobenzyl) | 0.61 |
| 40 | N2-benzyl, N4-isopropyl | 0.38 |
| 23 | N/A | Single-digit micromolar/high nanomolar range |
Anticoccidial Activity
Derivatives of the quinazoline scaffold have been investigated for their effectiveness against coccidiosis, a parasitic disease of the intestinal tract of animals, caused by coccidian protozoa of the genus Eimeria. researchgate.netgoogle.com Halofuginone, a quinazolinone derivative of the natural alkaloid febrifugine (B1672321), is known for its high anticoccidial activity, particularly in poultry. google.comnih.gov It is effective against the asexual stages of most Eimeria species. nih.gov
Recent research has focused on synthesizing new febrifugine derivatives with a 4(3H)-quinazolinone scaffold to improve efficacy and reduce toxicity. researchgate.net In one study, a series of these derivatives were tested for their in vitro activity against Eimeria tenella. researchgate.net Several compounds demonstrated significant anticoccidial efficacy, with inhibition ratios ranging from 3.3% to 85.7%. researchgate.net Specifically, two compounds, designated 33 and 34, showed potent inhibitory effects on the proliferation of E. tenella with IC50 values of 3.48 µM and 1.79 µM, respectively, and exhibited low cytotoxicity. researchgate.net In an in vivo study in chickens, compound 34 demonstrated moderate activity against coccidiosis. researchgate.net
Another study focused on 3-(2-(2-methoxyphenyl)-2-oxoethyl) quinazolinone derivatives, which were designed by modifying the quinazoline ring of febrifugine. researchgate.net Four of these compounds showed anticoccidial activity against Eimeria tenella in chickens, with one compound, 5e, having an anticoccidial index (ACI) of 173.2, comparable to the commercial drug decoquinate. researchgate.net These findings suggest that this compound and its related quinazolinone derivatives are a promising class of compounds for the development of new anticoccidial drugs. nih.govresearchgate.net
Antitubercular Activity
The quinazoline scaffold is a key component in the development of new agents against Mycobacterium tuberculosis (M. tuberculosis), the bacterium that causes tuberculosis. sci-hub.se Numerous studies have reported on the synthesis and evaluation of quinazoline derivatives for their antitubercular properties. researchgate.netasianpubs.org
One study detailed a series of 2,3-dihydroquinazolin-4(1H)-one derivatives that were screened for their in vitro activity against the H37Rv strain and multidrug-resistant (MDR) strains of M. tuberculosis. mdpi.com Two compounds, 3l and 3m, which have di-substituted aryl moieties with halogens at the 2-position, showed a minimum inhibitory concentration (MIC) of 2 µg/mL against the H37Rv strain. mdpi.com Another compound, 3k, featuring an imidazole (B134444) ring at the 2-position, was also effective against both the H37Rv and MDR strains, with MIC values of 4 µg/mL and 16 µg/mL, respectively. mdpi.com Computational studies suggested that these compounds may target the mycobacterial pyridoxal-5′-phosphate (PLP)-dependent aminotransferase (BioA) enzyme. mdpi.com
Another series of novel 2-furanyl-3-substituted quinazolin-4-one derivatives also showed promising antitubercular activity, with MIC values ranging from 12.5 to 100 μg/mL against the M. tuberculosis H37RV strain. asianpubs.org Additionally, quinazolin-4-ones linked to 1,2,3-triazoles have been identified as inhibitors of M. tuberculosis H37Rv, with some compounds in the series showing good antitubercular activity with MICs between 7–11 μg/mL. osti.gov
**Table 2: Antitubercular Activity of Selected Quinazolin-4-one Derivatives against *M. tuberculosis***
| Compound Series | Active Compounds | MIC (µg/mL) | Target Strain(s) |
|---|---|---|---|
| 2,3-dihydroquinazolin-4(1H)-ones | 3l, 3m | 2 | H37Rv |
| 2,3-dihydroquinazolin-4(1H)-ones | 3k | 4 | H37Rv |
| 2,3-dihydroquinazolin-4(1H)-ones | 3k | 16 | MDR |
| 2-furanyl-3-substituted quinazolin-4-ones | Various | 12.5 - 100 | H37Rv |
| Quinazolin-4-ones linked to 1,2,3-triazoles | 10b, 10d, 10e, 10i, 10j | 7 - 11 | H37Rv |
Anti-inflammatory Activity
Quinazoline derivatives are well-recognized for their significant anti-inflammatory properties. ekb.egimrpress.com The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key enzymes and mediators in the inflammatory cascade. dnu.dp.uaresearchgate.net
Modulation of Inflammatory Pathways
This compound derivatives exert their anti-inflammatory effects by modulating various inflammatory pathways. A key mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is upregulated at sites of inflammation and is responsible for the production of prostaglandins (B1171923). imrpress.comimpactfactor.org By selectively inhibiting COX-2 over COX-1, some quinazoline derivatives can reduce inflammation with a potentially better gastrointestinal safety profile compared to non-selective NSAIDs. ekb.eg
Furthermore, these compounds have been shown to inhibit the production of other crucial inflammatory mediators. dnu.dp.uaresearchgate.net Studies have demonstrated that certain quinazolin-4-one derivatives can suppress the production of nitric oxide (NO) and down-regulate the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). researchgate.netnih.gov For example, one derivative, MR2938, was found to decrease the mRNA levels of IL-1β, TNF-α, and IL-6 and was suggested to suppress neuroinflammation by blocking the MAPK/JNK and NF-κB signaling pathways. researchgate.net
Comparison to Standard Anti-inflammatory Drugs (e.g., Indomethacin)
The anti-inflammatory potential of newly synthesized quinazoline derivatives is often evaluated in comparison to established nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin (B1671933). ekb.egimrpress.com In many studies, certain quinazolin-4-one derivatives have exhibited anti-inflammatory activity comparable or even superior to that of indomethacin in carrageenan-induced rat paw edema assays. ekb.egptfarm.pl
Mechanism of Action (e.g., COX-1, COX-2, LOX-15, NO, PGE2, IL-1b, IL-6, TNF-a modulation)
The anti-inflammatory mechanism of this compound derivatives is multifaceted, involving the modulation of several key molecular targets. dnu.dp.uaresearchgate.net
COX-1 and COX-2 Inhibition: A primary mechanism is the inhibition of cyclooxygenase enzymes. Many quinazolinone derivatives have been designed as selective COX-2 inhibitors, which is a key enzyme in the synthesis of prostaglandins (like PGE2) that mediate inflammation. ekb.egrsc.org Molecular docking studies have often been used to confirm the binding affinity of these compounds to the COX-2 active site. ekb.egptfarm.pl Some novel quinazolinone derivatives have been developed as dual inhibitors of COX-2 and 15-lipoxygenase (15-LOX), another enzyme involved in inflammation. researchgate.nettandfonline.com
Inhibition of Inflammatory Mediators: Quinazoline derivatives have been shown to significantly inhibit the production of nitric oxide (NO), a pro-inflammatory molecule. researchgate.netresearchgate.net They also suppress the synthesis of prostaglandin (B15479496) E2 (PGE2). rsc.orgscielo.br
Modulation of Pro-inflammatory Cytokines: These compounds effectively reduce the levels of pro-inflammatory cytokines. tsijournals.com Studies have demonstrated their ability to decrease the secretion and mRNA expression of interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), which are pivotal mediators in the inflammatory response. researchgate.netnih.govscielo.brjst.go.jp For example, certain derivatives caused a marked decrease in TNF-α levels, in some cases more effectively than indomethacin. jst.go.jp
This broad-spectrum inhibition of key inflammatory pathways and mediators underscores the potential of this compound derivatives as effective anti-inflammatory agents. dnu.dp.uaresearchgate.net
Other Pharmacological Activities
Beyond the more commonly studied applications, this compound derivatives have shown promise in a variety of other pharmacological domains. These activities highlight the versatility of the quinazoline-4-amine core and its potential for the development of novel therapeutic agents.
Anticonvulsant Activity
The search for new anticonvulsant drugs with improved efficacy and fewer side effects has led to the investigation of quinazolin-4(3H)-one derivatives. nih.gov Inspired by the sedative-hypnotic properties of methaqualone, a controversial quinazolin-4(3H)-one, researchers have explored structural analogs to retain anticonvulsant activity while reducing toxicity. nih.govmdpi.com
Several studies have synthesized and evaluated various series of quinazolin-4-one derivatives for their anticonvulsant properties. nih.govmdpi.comnih.gov In one study, a series of N-(4-substitutedphenyl)-4-(1-methyl (or 1,2-dimethyl)-4-oxo-1,2-dihydroquinazolin-3(4H)-yl)-alkanamides and related benzohydrazides were designed. nih.gov All sixteen new compounds showed good anticonvulsant activity, with some exhibiting superior performance compared to a reference drug. nih.gov Another study investigated two series of 2,3-disubstituted quinazolin-4(3H)-ones, with most compounds demonstrating anticonvulsant properties. mdpi.com Notably, two compounds, 7a (R1 = p-CH3-O-C6H4-) and 8b (R1 = p-CN-C6H4-), provided 100% protection against pentylenetetrazole (PTZ)-induced seizures in mice. mdpi.com
Further research on 3-substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-one derivatives also indicated significant anticonvulsant activity for several compounds when compared to a diazepam standard. nih.gov A separate investigation of newly synthesized quinazoline-4(3H)-ones found that most displayed anticonvulsant activity in the subcutaneous pentylenetetrazole (scPTZ) induced seizure model. researchgate.net Among these, compounds 8, 13, and 19 were particularly potent, providing 100% protection against PTZ-induced convulsions. researchgate.netmdpi.com The mechanism of action for some of these derivatives is thought to involve an increase in the concentration of the neurotransmitter GABA in the brain. nih.gov
Table 1: Anticonvulsant Activity of Selected this compound Derivatives
| Compound | Test Model | Activity | Reference |
|---|---|---|---|
| 5b, 5c, 5f | Anticonvulsant Drug Development (ADD) Program protocol | Superior to reference drug | nih.gov |
| 7a, 8b | Pentylenetetrazole (PTZ)-induced seizures | 100% protection | mdpi.com |
| 4b, 7b-f, 8a, 9b | Not specified | Significant activity | nih.gov |
| 8, 13, 19 | Subcutaneous pentylenetetrazole (scPTZ) | 100% protection | researchgate.netmdpi.com |
| 3-[(4-butoxy-benzylidene)-amino]-2-phenyl-3H-quinazolin-4-one | MES and scPTZ tests | Promising anticonvulsant agent | nih.gov |
Antidepressant Activity
This compound derivatives have also been explored for their potential as antidepressant agents. nih.govresearchgate.netmdpi.com Research has shown that certain structural modifications to the quinazoline ring can lead to significant antidepressant effects.
A study focused on 1,2,4-triazole (B32235) substituted quinazoline derivatives identified two compounds, QA3 and QA11, which induced significant antidepressant activity in vivo, comparable to standard drugs at a 20 mg/kg dose. researchgate.net Other compounds in the same series also showed moderate activity. researchgate.net Another series of 3-[(4-substituted-benzylidene)-amino]-2-phenyl-3H-quinazolin-4-ones were synthesized and evaluated for both anticonvulsant and antidepressant activities. nih.gov
In a separate investigation, five new quinazolin-4-one derivatives, designated S1 through S5, were studied for their influence on the central nervous system. mdpi.com The forced swimming test was used to determine their antidepressant effect, with compounds S1 and S2 demonstrating antidepressant properties. mdpi.com Furthermore, a series of 6,7-dimethoxy-N2-(substituted benzyl)-N2-propylquinazoline-2,4-diamine derivatives were designed to mimic the structural features of a known drug candidate, ATC-0175. sapub.org Several of these synthesized compounds exhibited moderate to excellent antidepressant activity when compared to the standard drug imipramine. sapub.org
Table 2: Antidepressant Activity of Selected this compound Derivatives
| Compound Series | Test Model | Notable Compounds | Activity | Reference |
|---|---|---|---|---|
| 1,2,4-triazole substituted quinazolines | Forced pool swimming | QA3, QA11 | Amazing antidepressant activity | researchgate.net |
| 3-[(4-substituted-benzylidene)-amino]-2-phenyl-3H-quinazolin-4-ones | Forced swim pool test | Not specified | Evaluated for activity | nih.gov |
| Quinazolin-4-one derivatives | Forced swimming test | S1, S2 | Antidepressant effects | mdpi.com |
| 6,7-dimethoxy-N2-(substituted benzyl)-N2-propylquinazoline-2,4-diamines | Tail-suspension method | Not specified | Moderate to excellent activity | sapub.org |
Antioxidant Activity
The antioxidant potential of this compound derivatives has been a subject of interest, with various studies highlighting their ability to scavenge free radicals. nih.govmdpi.comnih.govrtu.lvsapub.org The antioxidant capacity is often influenced by the nature and position of substituents on the quinazoline ring system. nih.gov
The derivatization of the quinazolin-4(3H)-one moiety with polyphenolic compounds has been shown to enhance its antiradical activity. nih.gov One study found that pyrogallol (B1678534) derivatives of quinazolin-4(3H)-one exhibited high antioxidant activity compared to ascorbic acid and Trolox. nih.gov Another study synthesized two series of 2-substituted quinazolin-4(3H)-ones and evaluated their antioxidant properties using multiple assays. nih.gov The results indicated that the presence of at least one hydroxyl group, in addition to a methoxy (B1213986) substituent or a second hydroxyl group on the phenyl ring at the 2-position, is necessary for antioxidant activity. nih.gov Furthermore, an ethylene (B1197577) linker between the quinazolinone ring and a phenolic substituent was found to increase antioxidant activity. nih.gov
Research on 2-phenoxy benzotriazoloquinazoline analogs also demonstrated good antioxidant activities with free radical scavenging capabilities. mdpi.com Similarly, a study on Schiff bases derived from 3-aminoquinazolinone and various aromatic aldehydes showed radical scavenging activities. rtu.lv A combined experimental and theoretical study of novel quinazolinone–vanillin derivatives confirmed their potential as antioxidants, with some synthesized compounds being more effective than common vanillin. sapub.org
Antimutagenic Activity
The potential of quinazoline derivatives to counteract mutations has also been reported. wisdomlib.orgnih.govscispace.com Specifically, (S)-4-aminoquinazoline alcohols have been investigated for their mutagenic and antimutagenic properties. scispace.com These compounds were prepared from enantiomerically pure (S)-quinazolinone alcohols. scispace.com The antimutagenic properties were studied using Salmonella typhimurium strains. scispace.com The versatility of the quinazolin-4(3H)-one heterocycle is the basis for its known therapeutic characteristics, which include antimutagenic activity. nih.gov
Antihypertensive Activity (e.g., alpha 1-adrenoceptor antagonists)
This compound derivatives have been extensively studied for their antihypertensive effects, primarily acting as alpha 1-adrenoceptor antagonists. nih.govnih.govresearchgate.netjapsonline.comoup.com This mechanism of action is shared by several commercially available antihypertensive drugs like Prazosin, Doxazosin, and Alfuzosin (B1207546). researchgate.netjapsonline.com
One study focused on a series of 4-amino-6,7-dimethoxy-2-(4-heterocyclylpiperazin-1-yl)quinazolines, which demonstrated high binding affinity and selectivity for alpha 1-adrenoceptors. nih.gov Several of these compounds displayed activity similar to or greater than prazosin. nih.gov Another series of N2-[(acylamino)alkyl]-6,7-dimethoxy-2,4-quinazolinediamines also showed good antihypertensive activity in spontaneously hypertensive rats. nih.gov From this series, alfuzosin was selected for clinical evaluation due to its high selectivity for peripheral alpha 1-postjunctional adrenoceptors. nih.gov
Further research synthesized novel substituted quinazolin-4(3H)-one derivatives, with seven out of eighteen compounds showing a hypotensive effect and producing bradycardia, exhibiting better activity than prazosin. researchgate.net Another investigation synthesized seven new quinazoline derivatives and screened them for α1-adrenergic receptor blocking activity. japsonline.com While all compounds showed less activity than the standard prazosin, two compounds, 4a and 4e, demonstrated better activity than the others in the series. japsonline.com The quinazoline derivative bunazosin (B1200336) is also a selective α1-adrenoceptor antagonist that has been shown to significantly decrease blood pressure. oup.com
Table 3: Antihypertensive Activity of Selected this compound Derivatives
| Compound Series | Mechanism of Action | Notable Compounds | Activity | Reference |
|---|---|---|---|---|
| 4-amino-6,7-dimethoxy-2-(4-heterocyclylpiperazin-1-yl)quinazolines | Alpha 1-adrenoceptor antagonist | Derivative 30 | More potent than prazosin | nih.gov |
| N2-[(acylamino)alkyl]-6,7-dimethoxy-2,4-quinazolinediamines | Alpha 1-adrenoceptor antagonist | Alfuzosin (12) | High selectivity for peripheral alpha 1-adrenoceptors | nih.gov |
| Substituted quinazolin-4(3H)-ones | Not specified | 2a, 2c, 4a, 4d, 5d, 6a, 6b | Better activity than prazosin | researchgate.net |
| Quinazoline derivatives | α1-adrenergic receptor blocking | 4a, 4e | Better activity than other compounds in the series | japsonline.com |
| Bunazosin | Selective α1-adrenoceptor antagonist | Bunazosin | Significant decrease in blood pressure | oup.com |
CNS Depressant Activity
The central nervous system (CNS) depressant activities of this compound derivatives have been noted in several studies, often in conjunction with their anticonvulsant properties. nih.govbookpi.orgresearchgate.net The quinazolin-4(3H)-one ring system is recognized for its potential CNS depressant effects. nih.gov
A study involving the synthesis of isomeric new series of quinazoline-4-one/4-thione derivatives evaluated their anticonvulsant and CNS depressant properties. bookpi.org Six of the synthesized compounds exhibited a good activity profile for CNS depressant activity. bookpi.org Another study also highlighted that the substitution at the 2nd and 3rd positions of the quinazoline ring is essential for both CNS depressant and anticonvulsant activities. researchgate.net
Antihistaminic Activity
The quinazoline nucleus is recognized for its potential pharmacological properties, including antihistaminic effects. researchgate.netderpharmachemica.com Research into quinazolin-4(3H)-one derivatives has identified them as a source of compounds with notable antihistaminic activity. sapub.org
In one study, a series of novel 2-mercapto-3-(substituted methylamino)quinazolin-4(3H)-ones were synthesized and evaluated for their ability to counteract histamine. The findings revealed that all tested compounds demonstrated antihistaminic properties. researchgate.net Notably, two compounds from the series exhibited activity that was equipotent to the standard antihistamine drug, pheniramine (B192746) maleate. researchgate.net The sedative effects of these compounds were also assessed and found to be less pronounced than that of pheniramine maleate. researchgate.net
Antiparkinsonism Activity
Derivatives of quinazolin-4-one have been investigated for their potential in treating Parkinson's disease. ijrpr.combiomedpharmajournal.org Studies have focused on the synthesis and evaluation of these compounds for their effects on symptoms such as tremors, rigidity, and hypokinesia. mdpi.com
One area of research involved the synthesis of 3-amantadinyl-2-[(4-(substituted-phenyl)-3-chloro-2-oxoazetidin-1-yl)methylamino]quinazolin-4(3H)-ones. researchgate.net These compounds were found to exhibit antitremor activity nearly as potent as L-dopa, a standard treatment for Parkinson's disease. researchgate.net Further studies on related structures revealed that thiazolidinone derivatives were more active than the azetidinone series. mdpi.comresearchgate.net The presence of a 3,4-dimethoxyphenyl group was found to be advantageous for antiparkinsonian activity. mdpi.com Among the synthesized compounds in one study, 3-amantadinyl-6-bromo-2-[((3,4-dimethoxyphenyl)-4-oxo-thiazolidin-3-yl) methylamino]-quinazolin-4(3H)-one was identified as the most active derivative. mdpi.com
Sirtuin Modulating Activity
Sirtuins are a class of NAD+-dependent enzymes that play crucial roles in cellular homeostasis, and their modulation is a target for treating a variety of diseases, including those related to aging, stress, and metabolism. google.comnih.gov Quinazoline derivatives have been designed as sirtuin modulating agents with the goal of enhancing mitochondrial activity and potentially preventing a range of disorders. mdpi.com
One such designed compound is N-(3-(2,3-dihydroxypropoxy)phenyl)-2-(3-(trifluoromethyl)phenyl)-3,4-dihydro-3-methyl-4-oxoquinazoline-8-carboxamide, which was developed to increase the lifespan of cells. mdpi.com The development of sirtuin-modulating compounds holds therapeutic promise for a wide variety of conditions, including diabetes, obesity, neurodegenerative diseases, and cardiovascular disease. google.com
Histone Deacetylase (HDAC) Inhibitory Activity
Histone deacetylases (HDACs) are key enzymes in epigenetic regulation, and their inhibitors are a significant class of anticancer agents. tandfonline.comgoogle.com Several this compound and quinazolin-4-one derivatives have been developed and shown to be potent HDAC inhibitors. nih.govacs.org
Novel 4-oxoquinazoline-based N-hydroxypropenamides have been synthesized and evaluated for their HDAC inhibitory activity. acs.org In one study, compounds 10l and 10m were identified as the most potent, with IC50 values of 0.041–0.044 μM, making them approximately two- to three-fold more potent than the known HDAC inhibitor SAHA. acs.org Another series of quinazolin-4-one derivatives containing a hydroxamic acid moiety yielded potent and selective HDAC6 inhibitors. nih.gov The compound (E)-3-(2-Ethyl-7-fluoro-4-oxo-3-phenethyl-3,4-dihydroquinazolin-6-yl)-N-hydroxyacrylamide (4b) was the most potent, with an IC50 value of 8 nM for HDAC6. nih.gov
Furthermore, dual inhibitors targeting both HDACs and other cancer-related pathways have been explored. A 4-methyl quinazoline derivative, compound 43 , demonstrated potent inhibition of both PI3Kα/δ and HDAC1/6, with IC50 values in the nanomolar range. tandfonline.com Similarly, two other quinazoline-based derivatives, compounds 1 and 2 , showed synergistic inhibition of HDAC1 and HDAC6 and exhibited strong anti-proliferative activity against various tumor cell lines. mdpi.com
Table 1: HDAC Inhibitory Activity of Selected Quinazoline Derivatives
| Compound Name/Identifier | Target | IC50 Value | Source(s) |
| Compound 43 | HDAC1 | 1.4 nM | tandfonline.com |
| HDAC6 | 6.6 nM | tandfonline.com | |
| (E)-3-(2-Ethyl-7-fluoro-4-oxo-3-phenethyl-3,4-dihydroquinazolin-6-yl)-N-hydroxyacrylamide (4b) | HDAC6 | 8 nM | nih.gov |
| N-Hydroxy-3-(2-methyl-4-oxo-3-phenethyl-3,4-dihydro-quinazolin-7-yl)-acrylamide (3f) | HDAC6 | 29 nM | nih.gov |
| Compound 10l | Total HDACs | 0.041 µM | acs.org |
| Compound 10m | Total HDACs | 0.044 µM | acs.org |
| Compound 1 | HDAC1 | 31 nM | mdpi.com |
| HDAC6 | 16 nM | mdpi.com | |
| Compound 2 | HDAC1 | 37 nM | mdpi.com |
| HDAC6 | 25 nM | mdpi.com |
P-Glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) Inhibition
Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often caused by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). nih.gov this compound derivatives have emerged as potent inhibitors of these transporters, capable of reversing MDR. nih.govresearchgate.net
A series of twenty-two quinazolinamine derivatives were synthesized and evaluated for their inhibitory effects on BCRP and P-gp. nih.govnih.gov From this series, a cyclopropyl-containing compound (22 ) was identified as a potent dual inhibitor of both BCRP and P-gp, while an azide-containing derivative (33 ) showed selective BCRP inhibitory activity. nih.govnih.gov These compounds were found to stimulate ATP hydrolysis of the BCRP transporter, suggesting they act as competitive substrates and thereby increase the intracellular accumulation of anticancer drugs. nih.govnih.gov
Further studies showed that ethyl- and propyl-substituted quinazolinamine derivatives (4 and 5 ) demonstrated strong reversal of BCRP-mediated multidrug resistance. researchgate.net Research on 4-anilinoquinazolines also identified potent and highly selective BCRP inhibitors. oaepublish.com Compounds 46 and 47 from this class were found to be approximately three times more potent than the reference BCRP inhibitor Ko143 and showed no significant activity against P-gp or MRP1. oaepublish.com
Table 2: P-gp and BCRP Inhibitory Activity of Selected this compound Derivatives
| Compound Identifier | Target(s) | Activity Noted | Source(s) |
| Compound 22 | BCRP and P-gp | Identified as a dual inhibitor. nih.govnih.gov | nih.gov, nih.gov |
| Compound 33 | BCRP | Identified as a BCRP inhibitor. nih.govnih.gov | nih.gov, nih.gov |
| Compound 4 | BCRP | Showed strong reversal of BCRP-mediated multidrug resistance. researchgate.net | researchgate.net |
| Compound 5 | BCRP | Showed strong reversal of BCRP-mediated multidrug resistance. researchgate.net | researchgate.net |
| Compound 46 | BCRP | Potent and selective inhibitor; ~3-fold more potent than Ko143. oaepublish.com | oaepublish.com |
| Compound 47 | BCRP | Potent and selective inhibitor; ~3-fold more potent than Ko143. oaepublish.com | oaepublish.com |
Structure Activity Relationship Sar Studies and Molecular Design
Impact of Substituents on Biological Activity
The biological profile of quinazolin-4-amine derivatives can be significantly influenced by the nature and position of substituents on the quinazoline (B50416) ring system. ontosight.ai Modifications at positions 2, 3, 4, 6, and 7 have been extensively studied to optimize their therapeutic potential. mdpi.comijmpr.innih.gov
Substitution at 2-Position
The 2-position of the this compound scaffold offers a critical site for modification, with substitutions significantly impacting biological activity.
Aromatic and Heteroaromatic Rings: The introduction of aromatic or heteroaromatic rings at this position is a common strategy. For instance, a phenyl ring at the C-2 position plays a vital role in forming hydrogen bonds with target enzymes, thereby enhancing binding and interaction. nih.gov Specifically, a meta-substituted aromatic ring at the C-2 position is often preferred for activity. nih.gov The presence of a 3-fluorophenyl group at the 2-position is a feature of some biologically active quinazoline derivatives. ontosight.ai Furthermore, the incorporation of a pyridin-4-yl group at the C-2 position has been explored in the development of potential inhibitors of key cellular targets. ontosight.ai
Alkyl and Substituted Alkyl Groups: While aromatic substituents are common, alkyl groups can also be beneficial. For example, a methyl group at the C-2 position is considered essential for certain antimicrobial activities. nih.gov In some cases, a 2-(fluoromethyl) group has been investigated for its effect on central nervous system depressant activity. acs.org
Other Functional Groups: The introduction of a piperidyl group at the 2-position is another modification that influences the pharmacological profile of quinazolin-4-amines. ontosight.aiontosight.ai Studies have also shown that a thiol group at this position can be important for antimicrobial activity. nih.gov
The following table summarizes the impact of various substituents at the 2-position on the biological activity of this compound derivatives.
| Substituent | Observed Effect | Potential Activity |
| Phenyl Ring | Enhances enzyme binding through hydrogen bonds. nih.gov | Anticancer nih.gov |
| Pyridin-4-yl Group | Explored for inhibition of cellular targets. ontosight.ai | Anticancer ontosight.ai |
| Methyl Group | Considered essential for activity. nih.gov | Antimicrobial nih.gov |
| Piperidyl Group | Modifies pharmacological profile. ontosight.aiontosight.ai | Various ontosight.aiontosight.ai |
| Thiol Group | Important for activity. nih.gov | Antimicrobial nih.gov |
Substitution at 3-Position
The 3-position of the quinazoline ring system is another key site for chemical modification, significantly influencing the biological properties of the resulting derivatives.
Aromatic and Heteroaromatic Rings: The presence of a substituted aromatic ring at the 3-position is crucial for certain antimicrobial activities. nih.gov For instance, 3-substituted (2,6-dichlorophenyl)-2-ethyl-4-quinazolinone has been studied for its anti-tissue activity. researchgate.net The orientation of a benzimidazole (B57391) ring at the 3-position has been shown to be important for dihydrofolate reductase (DHFR) inhibition, with 5-substituted benzimidazoles showing greater inhibition than 6-substituted ones. rsc.org
Alkyl and Substituted Alkyl Groups: Small alkyl or aromatic groups at the N1 position (which can be considered analogous to the 3-position in some contexts) are more favored than bulky substituents for certain activities. nih.gov For example, a benzyl (B1604629) substitution at the 3-position has demonstrated strong anticonvulsant activity. ijmpr.in The introduction of a 3-(2,3-dihydroxypropyl) group has been investigated for anti-inflammatory properties. researchgate.net
Other Functional Groups: Linking a 4-oxothiazolidine at the 3-position of the quinazolinone backbone has resulted in compounds with moderate to good anticonvulsant potential. rsc.org
The table below outlines the effects of different substituents at the 3-position.
| Substituent | Observed Effect | Potential Activity |
| Substituted Aromatic Ring | Essential for antimicrobial activity. nih.gov | Antimicrobial nih.gov |
| 2,6-Dichlorophenyl | Studied for anti-tissue activity. researchgate.net | Anti-tissue researchgate.net |
| Benzyl Group | Shows strong anticonvulsant activity. ijmpr.in | Anticonvulsant ijmpr.in |
| 5-Substituted Benzimidazole | Greater inhibition compared to 6-substituted. rsc.org | DHFR Inhibition rsc.org |
| 4-Oxothiazolidine | Moderate to good anticonvulsant potential. rsc.org | Anticonvulsant rsc.org |
Substitution at 4-Position (amino group and its modifications)
Modifications at the 4-amino group of the this compound core are critical for determining biological activity, particularly in the context of antimalarial and anticancer research.
Requirement of the 4-NH Group: The unsubstituted 4-amino group (4-NH) is often considered a crucial pharmacophoric feature. mdpi.com For instance, in a series of antimalarial compounds, the 4-NH group was found to be required for binding to its cellular target. acs.org
Impact of Substitution on the Amino Group:
Monoalkylation vs. Dialkylation: Disubstitution of the 4-nitrogen has been shown to be detrimental to antimalarial activity compared to monoalkyl amino compounds. acs.org However, an N-methyl substituent at the 4-position resulted in comparable activity to a larger N-(3-hydroxypropyl) substituent in one study. acs.org
Bulky Substituents: Larger polar substituents in the 4-position, such as an ester, 1-hydroxyethyl, amide, or acetamide, were not well-tolerated in a series of antimalarial compounds. acs.org
Anilino Moiety: The presence of a 4-anilinoquinazoline (B1210976) moiety is a general pharmacophoric group required for EGFR inhibitory activity. mdpi.com Changing the aniline (B41778) moiety at the 4-position with other groups has been shown to decrease activity. mdpi.com Preliminary SAR studies have also revealed that the insertion of 1H-indol-5-amine in position 4 of the quinazoline core led to sub-nanomolar IC50 values in certain inhibitors. mdpi.com
Linkers and Spacers: The introduction of a linker between the quinazoline core and another moiety at the 4-position can influence activity. For example, replacing an amide linker with a methyl-amino linker between a phenyl and quinazoline ring led to a significant decrease in inhibitory activity on EGFRwt kinase. nih.gov
The following table summarizes the effects of modifications at the 4-amino group.
| Modification | Observed Effect | Potential Activity |
| Unsubstituted 4-NH | Required for binding to cellular target. acs.org | Antimalarial acs.org |
| Disubstitution of 4-N | Detrimental to activity. acs.org | Antimalarial acs.org |
| Large Polar Substituents | Not well tolerated. acs.org | Antimalarial acs.org |
| 4-Anilino Group | Essential for EGFR inhibitory activity. mdpi.com | Anticancer (EGFR inhibitor) mdpi.com |
| Replacement of Aniline | Decreased activity. mdpi.com | Anticancer (EGFR inhibitor) mdpi.com |
Substitution at 6- and 7-Positions
Substitutions at the 6- and 7-positions of the quinazoline ring are pivotal in modulating the biological activity of this compound derivatives, particularly for anticancer applications.
General Importance: The 4-anilinoquinazoline with substitution at the C-6 and/or C-7 positions is a general pharmacophoric group required for EGFR inhibitory activity. mdpi.com The presence of bulky substituents at these positions can increase potency. mdpi.com
Nature of Substituents:
Alkoxy Groups: The insertion of electron-donating groups, such as methoxy (B1213986) groups, at the 6- and 7-positions has been shown to increase the activity of EGFR inhibitors. nih.gov Specifically, a 6,7-dimethoxy substitution was found to be more favorable for EGFR inhibition. nih.govnih.gov
Amide and Acetamido Moieties: A series of 6-benzamide quinazoline derivatives have been synthesized as reversible EGFR inhibitors. nih.gov Attaching 2-substituted acetamido moieties at the C-6 position has also yielded potent antiproliferative compounds. mdpi.com
Heteroaryl Groups: A novel series of 4-anilino-quinazoline derivatives bearing a 5-substituted furan-2-yl moiety at the C-6 position has demonstrated significant antiproliferative activity. mdpi.com
Triazole Moieties: Merging a 4-anilino-quinazoline structural motif with a hydroxamic acid moiety has led to the synthesis of 6-(1,2,3-triazol-4-yl)-4-amino-quinazoline derivatives with multitarget inhibitory activity. mdpi.com
Combined Substitutions: A series of 6,7-disubstituted 4-anilino-quinazoline derivatives with an (E)-propen-1-yl moiety have shown significantly higher antiproliferative activity than reference drugs. nih.gov
The table below details the impact of substituents at the 6- and 7-positions.
| Substituent/Modification | Position(s) | Observed Effect | Potential Activity |
| Bulky Substituents | 6 and/or 7 | Increased potency. mdpi.com | Anticancer (EGFR inhibitor) mdpi.com |
| Electron-Donating Groups (e.g., Methoxy) | 6 and 7 | Increased activity. nih.gov | Anticancer (EGFR inhibitor) nih.gov |
| 6,7-Dimethoxy | 6 and 7 | Favorable for EGFR inhibition. nih.govnih.gov | Anticancer (EGFR inhibitor) nih.govnih.gov |
| 6-Benzamide | 6 | Reversible EGFR inhibition. nih.gov | Anticancer (EGFR inhibitor) nih.gov |
| 5-Substituted Furan-2-yl | 6 | Significant antiproliferative activity. mdpi.com | Anticancer mdpi.com |
| 6-(1,2,3-Triazol-4-yl) | 6 | Multitarget inhibitory activity. mdpi.com | Anticancer (Multitarget inhibitor) mdpi.com |
Role of Halogen Atoms
The incorporation of halogen atoms into the this compound structure is a key strategy for enhancing biological activity.
General Enhancement of Activity: The presence of halogen atoms like chlorine and fluorine can enhance a compound's ability to interact with biological targets. ontosight.ai Electron-withdrawing groups such as fluoro, bromo, and chloro at the aniline ring of 4-anilinoquinazolines are advantageous for antiproliferative activity. mdpi.com
Specific Positions and Halogens:
Aniline Ring: 3-bromo substituted quinazoline molecules have displayed potent activity. mdpi.com Similarly, 3-chloro-4-fluoro-aniline substituted quinazolines showed strong activity. mdpi.com In the development of pan-HER inhibitors, the insertion of a small lipophilic bromine in the 3-position of an indole (B1671886) moiety attached at C-4 gave the best results. mdpi.com
Quinazoline Ring: The presence of a chlorine atom at the 6-position is a feature of some biologically active derivatives. ontosight.ai The existence of a halogen atom at the 6 and 8 positions can improve antimicrobial activities. nih.gov Specifically, 6,8-diiodo-substituted quinazolinones have been synthesized and evaluated for their antibacterial and anti-inflammatory activities. nih.gov
Benzamide (B126) Moiety: The introduction of a fluoro-substituent in the C-2 position of a benzene (B151609) ring attached as a 6-benzamide is vital for inhibitory activity. nih.gov
The following table summarizes the influence of halogen atoms on the biological activity of this compound derivatives.
| Halogen(s) | Position | Observed Effect | Potential Activity |
| Fluoro, Bromo, Chloro | Aniline ring of 4-anilinoquinazoline | Advantageous for antiproliferative activity. mdpi.com | Anticancer mdpi.com |
| Bromo | 3-position of aniline ring | Potent activity. mdpi.com | Anticancer mdpi.com |
| Chloro and Fluoro | 3- and 4-positions of aniline ring | Strong activity. mdpi.com | Anticancer mdpi.com |
| Chlorine | 6-position of quinazoline ring | Enhances interaction with biological targets. ontosight.ai | Various ontosight.ai |
| Halogen (general) | 6 and 8 positions of quinazoline ring | Improved antimicrobial activities. nih.gov | Antimicrobial nih.gov |
| Diiodo | 6 and 8 positions of quinazolinone | Antibacterial and anti-inflammatory activities. nih.gov | Antibacterial, Anti-inflammatory nih.gov |
| Fluoro | 2-position of 6-benzamide moiety | Vital for inhibitory activity. nih.gov | Anticancer (EGFR inhibitor) nih.gov |
Importance of Aromatic and Heteroaromatic Rings
The incorporation of aromatic and heteroaromatic rings is a fundamental aspect of the molecular design of this compound derivatives, significantly influencing their biological activities.
General Role: The quinazoline system itself is a fusion of a benzene ring and a pyrimidine (B1678525) ring, both of which are aromatic. mdpi.com The presence of additional aromatic or heteroaromatic substituents can profoundly affect the compound's interaction with biological targets.
Substitutions at Various Positions:
2-Position: A phenyl ring at the C-2 position is crucial for forming hydrogen bonds with enzymes. nih.gov The presence of a 3-fluorophenyl group at this position has been noted in biologically active compounds. ontosight.ai
3-Position: A substituted aromatic ring at the 3-position is essential for certain antimicrobial activities. nih.gov
4-Position: The 4-anilinoquinazoline moiety is a key pharmacophore for EGFR inhibitory activity. mdpi.com The replacement of the aniline residue at the C-4 position with 3-amino-pyridine led to conserved activity in one study. mdpi.com
6-Position: A 5-substituted furan-2-yl moiety at the C-6 position has been shown to impart significant antiproliferative activity. mdpi.com
Dual Inhibitory Mechanisms: The total replacement of a lateral benzene ring with substituted thiadiazole or thiazole (B1198619) rings led to increased affinity toward NF-κB and less affinity for EGFR, suggesting that the choice of the aromatic system can modulate target selectivity. nih.gov
The table below highlights the significance of aromatic and heteroaromatic rings in the activity of this compound derivatives.
| Aromatic/Heteroaromatic Ring | Position | Observed Effect | Potential Activity |
| Phenyl Ring | 2-position | Crucial for hydrogen bonding with enzymes. nih.gov | Anticancer nih.gov |
| 3-Fluorophenyl | 2-position | Feature of biologically active compounds. ontosight.ai | Various ontosight.ai |
| Substituted Aromatic Ring | 3-position | Essential for antimicrobial activity. nih.gov | Antimicrobial nih.gov |
| Aniline | 4-position | Key pharmacophore for EGFR inhibition. mdpi.com | Anticancer (EGFR inhibitor) mdpi.com |
| 3-Amino-pyridine | 4-position (as replacement for aniline) | Conserved activity. mdpi.com | Anticancer (EGFR/PI3Kα inhibitor) mdpi.com |
| 5-Substituted Furan-2-yl | 6-position | Significant antiproliferative activity. mdpi.com | Anticancer mdpi.com |
| Thiadiazole/Thiazole | Lateral ring (replacement for benzene) | Increased affinity for NF-κB, decreased for EGFR. nih.gov | Dual NF-κB/EGFR inhibition nih.gov |
Influence of Side Chains (e.g., polar side chains, amide groups)
The nature and position of side chains on the this compound scaffold are critical determinants of their biological activity.
Polar Side Chains: The introduction of polar groups at positions 6 or 7 of the quinazoline ring is a common strategy to enhance the pharmacological profile of these compounds. jst.go.jp Polar side chains can improve water solubility and bioavailability. mdpi.com For instance, in the development of irreversible EGFR inhibitors, side chains containing a heteroatom were shown to form crucial hydrogen bonds, although cyclization of the terminal nitrogen atom could decrease inhibitory activity due to the longer side chain's inability to form these bonds. mdpi.com
Amide Groups: The incorporation of amide groups has been a successful strategy in designing potent inhibitors. For example, quinazolinone-based indolyl amides have been designed to target histone deacetylase (HDAC), with the substituent on the phenyl ring attached to the amide nitrogen being essential for anti-proliferative activity. rsc.org Similarly, introducing polar amides at the 2-position of a pyrazolo[1,5-a]quinazolin-5(4H)-one system led to the discovery of nanomolar inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1). nih.gov In another study, a series of 4-aminoquinazoline-2-carboxamide derivatives were developed as potent and selective p21-activated kinase 4 (PAK4) inhibitors. acs.org
Structure-Based Drug Design (SBDD) Approaches
Structure-Based Drug Design (SBDD) utilizes the three-dimensional structural information of biological targets to design and optimize inhibitors. This approach has been instrumental in the development of selective this compound derivatives.
A notable application of SBDD was in the creation of selective Aurora A kinase inhibitors. researchgate.netnih.gov Due to the high homology between the ATP-binding pockets of Aurora A and Aurora B, designing selective inhibitors is challenging. researchgate.netnih.gov Through SBDD, a series of novel this compound derivatives were synthesized that exploited subtle structural differences between the two kinases, leading to a significant improvement in selectivity. researchgate.netnih.gov This rational design approach has also been applied to develop inhibitors for other targets, including p21-activated kinase 4 (PAK4), where SBDD guided the synthesis of a novel class of inhibitors with a quinazoline scaffold. acs.org SBDD encompasses both ligand-based (LBDD) and structure-based (SBDD) techniques, which are used to predict the biological activities of compounds in silico. nih.govfrontiersin.org
Lead Optimization Strategies
Lead optimization is a critical phase in drug discovery that involves modifying a lead compound to improve its potency, selectivity, and pharmacokinetic properties. Several strategies have been employed for the optimization of this compound derivatives.
One common strategy is the introduction of metabolically stable groups. For example, to avoid oxidative metabolism, a trifluoromethyl group was introduced at the 2-position of the quinazoline ring, which is known to enhance metabolic stability due to the high electronegativity and low polarizability of the C-F bond. researchgate.net
Another approach involves the hybridization of the quinazoline scaffold with other pharmacophores. For instance, replacing a quinazoline with a quinazolin-4(3H)-one in hydrazone hybrids was performed to enhance activity against PDE-4. rsc.org Similarly, attaching a benzenesulfonamido moiety to the quinazolinone backbone has been explored to optimize cytotoxic agents. rsc.org
In the context of antimalarial agents, optimization of the 2-anilino quinazoline class involved defining the necessary functional groups for activity and improving in vitro metabolism and solubility. acs.org This led to lead compounds with potent activity against multidrug-resistant strains of P. falciparum. acs.org
Computational and In Silico Studies
Computational methods are powerful tools in modern drug discovery, enabling the prediction of molecular interactions and guiding the design of new compounds.
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.govfrontiersin.org It is widely used to understand the interactions between this compound derivatives and their biological targets.
Docking studies have been instrumental in elucidating the binding modes of these compounds. For example, in the development of dual c-Met and VEGFR-2 inhibitors, docking simulations supported the initial pharmacophoric hypothesis and suggested a common mode of interaction at the ATP-binding site of both kinases. nih.gov Similarly, docking studies of N-(1H-pyrazol-3-yl)quinazolin-4-amines with casein kinase 1δ/ε revealed key interactions with amino acids in the ATP binding site. nih.gov For antimicrobial applications, docking of N,2-diphenylthis compound derivatives into the active site of E. coli DNA gyrase was performed to explore their binding modes. lums.ac.ir
| Compound Series | Biological Target | Key Findings from Docking | Reference |
|---|---|---|---|
| N-(2-phenyl-1H-benzo[d]imidazol-5-yl)this compound derivatives | c-Met and VEGFR-2 | Common mode of interaction at the ATP-binding site. | nih.gov |
| N-(1H-pyrazol-3-yl)quinazolin-4-amines | Casein kinase 1δ/ε (CK1δ/ε) | Revealed key interactions with desired amino acids in the ATP binding site of CK1δ. | nih.gov |
| N,2-diphenylthis compound derivatives | E. coli DNA gyrase B kinase | Predicted interactions between the ligand and the receptor molecule to determine ligand conformation and orientation within the targeted binding site. | researchgate.net |
| 2,3-disubstitutedquinazolin-4-(3H)-ones | EGFR-TK | Docking results were in coincidence with the biological activity. | ekb.eg |
Active Site Interactions with Biological Targets (e.g., ATP binding site)
A recurring theme in the study of this compound derivatives is their interaction with the ATP-binding site of various kinases. The quinazoline scaffold often serves as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region.
For instance, docking simulations of N-(2-phenyl-1H-benzo[d]imidazol-5-yl)this compound derivatives showed a common mode of interaction at the ATP-binding site of c-Met and VEGFR-2. nih.gov In the case of N,2-diphenylthis compound derivatives targeting E. coli DNA gyrase B kinase, the N-(4-nitrophenyl)-2-phenylthis compound derivative, which showed the most potent inhibitory activity, also had the highest binding energy in the ATP-active pocket. lums.ac.ir Furthermore, molecular docking of quinazolinone derivatives into the ATP binding site of the epidermal growth factor receptor-tyrosine kinase (EGFR-TK) has been used to rationalize their anticancer activity. ekb.eg
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a more realistic picture of ligand-receptor interactions than static docking models. nih.govfrontiersin.org
MD simulations have been employed to study the stability of this compound derivatives within the binding pocket of their targets. For example, 100 ns MD simulations were performed on complexes of Aurora A kinase with this compound derivatives, showing a mean RMSD value of 1.77 Å, indicating stable binding. researchgate.net In another study, MD simulations were crucial in identifying a salt bridge in Aurora B that contributes to the isoform selectivity of a this compound inhibitor, a detail not apparent from the crystal structure alone. nih.gov These simulations help to confirm the stability of docking poses and to understand the dynamic nature of the interactions that govern binding affinity and selectivity. nih.govfrontiersin.org
Density Functional Theory (DFT) Analysis
Density Functional Theory (DFT) is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. In the context of this compound derivatives, DFT analysis has been instrumental in understanding their structural and electronic properties, which are crucial for their biological activity.
Researchers have employed DFT calculations to optimize the geometries of novel quinazolin-4-one Schiff base derivatives. researchgate.net These calculations, often performed at the B3LYP/6-31G* level of theory, help in determining the ground-state geometries of the molecules. researchgate.net The optimized bond lengths and angles derived from DFT studies have shown good correlation with experimental values, thereby validating the computational models. iaea.org
A key aspect of DFT analysis is the calculation of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of HOMO and LUMO and the resulting energy gap are critical parameters that provide insights into the chemical reactivity and kinetic stability of a molecule. iaea.orgsapub.org For instance, the HOMO-LUMO energy gap and ionization potential values have been used to explain the radical scavenging activity of quinazolinone-vanillin derivatives. sapub.org A smaller energy gap generally implies higher reactivity, which can be correlated with the molecule's biological function. iaea.orgsapub.org
DFT has also been used to support structural elucidation, particularly in cases of potential tautomerism. For example, in a study of 3a-(4-chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one, DFT-NMR analysis was used to calculate the 13C chemical shifts for different tautomeric forms. The strong linear correlation between the experimental and calculated chemical shifts for the thioamide form confirmed its structure. mdpi.com Similarly, for 3-{[(4-methoxyphenyl)methylene]amino}-2-phenylquinazolin-4(3H)-one, DFT calculations at the B3LYP/6-31G* level helped in assigning the vibrational wavenumbers from infrared and Raman spectra. eurjchem.com
Furthermore, DFT calculations can elucidate other important electronic properties such as electronic affinity, hardness, softness, electronegativity, and electrophilicity. sapub.org The mapping of the electrostatic potential surface (MEP) is another valuable output from DFT studies, which helps in understanding the structure-activity relationship by visualizing the charge distribution and potential sites for electrophilic and nucleophilic attack. sapub.org
Table 1: Applications of DFT in this compound Derivative Analysis
| DFT Application | Purpose | Key Findings/Insights | References |
| Geometry Optimization | To determine the most stable 3D conformation. | Optimized bond lengths and angles correlate well with experimental data. | researchgate.netiaea.org |
| Frontier Molecular Orbitals (HOMO-LUMO) | To understand chemical reactivity and stability. | The energy gap is linked to biological activities like antioxidant potential. | iaea.orgsapub.org |
| Spectroscopic Analysis | To aid in the interpretation of IR, Raman, and NMR spectra. | Calculated spectra help confirm molecular structures and tautomeric forms. | mdpi.comeurjchem.com |
| Electronic Property Calculation | To determine properties like electronegativity and hardness. | Provides a deeper understanding of the molecule's electronic behavior. | sapub.org |
| Molecular Electrostatic Potential (MEP) Mapping | To visualize charge distribution and reactive sites. | Helps in understanding structure-activity relationships. | sapub.org |
Virtual Ligand Screening
Virtual ligand screening (VLS) is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This method has been effectively applied to identify and optimize this compound derivatives for various therapeutic targets.
A common approach in VLS is molecular docking, which predicts the preferred orientation of a molecule when bound to another to form a stable complex. derpharmachemica.comfrontiersin.org For instance, a library of 4,6,7-trisubstituted quinazoline derivatives was virtually screened against the epidermal growth factor receptor (EGFR) using docking software. derpharmachemica.com The docking scores, which estimate the binding affinity, revealed that many of the tested compounds had a high affinity for the EGFR crystal structure, with binding energies ranging from -47.88 to -112.81 Kcal/mol. derpharmachemica.com These computational hits are then prioritized for further experimental testing.
Ligand-based virtual screening (LBVS) is another strategy that has been employed. frontiersin.org This method identifies potential lead compounds based on their similarity to known active ligands. frontiersin.org Metrics such as Shape Tanimoto (ST-score), Color Tanimoto (CT-Score), and Tanimoto-Combo (TC-score) are used to quantify this similarity. frontiersin.org The top-ranking compounds from LBVS are often subjected to further analysis, such as flexible docking into the active site of the target protein. frontiersin.orgnih.gov
The integration of VLS with other computational methods like 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) and molecular dynamics simulations provides a more comprehensive approach to drug design. frontiersin.orgnih.gov For example, a study combined these techniques to explore the binding dynamics of quinazoline derivatives with EGFR. frontiersin.orgnih.gov The insights gained from such studies can guide the design of new derivatives with improved potency and selectivity. frontiersin.orgnih.gov
VLS has also been instrumental in identifying quinazoline derivatives with potential antimalarial activity. nih.gov In one study, derivatives of 2-anilino 4-amino substituted quinazolines were docked against the Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (Pf-DHODH) protein target. nih.gov The docking studies revealed that the designed derivatives had better binding affinities than the standard drugs, atovaquone (B601224) and chloroquine. nih.gov The most stable derivative, {5-((6,7-dimethoxy-4-((3-nitrobenzyl)amino)quinazolin-2-yl)amino)-2-fluorobenzaldehyde}, exhibited a re-rank docking score of -173.528 kcal/mol. nih.gov
Hirshfeld Surface Analysis
For quinazoline derivatives, Hirshfeld surface analysis has provided valuable insights into their solid-state structures. In a study of 2-methylquinazolin-4(3H)-one hydrochloride, the analysis revealed that the most significant contributions to the surface contacts arise from H⋯H (36.1%), H⋯C/C⋯H (25.8%), and H⋯O/O⋯H (17.7%) interactions. researchgate.netiucr.org The dnorm map also highlighted the N—H⋯Cl hydrogen-bonding interactions, which are crucial for the formation of zigzag chains in the crystal structure. researchgate.netiucr.org
Similarly, for 3-methyl-4-oxo-N-phenyl-3,4-dihydroquinazoline-2-carbothioamide, H⋯H interactions were found to be the most dominant, contributing 40.9% to the Hirshfeld surface. iucr.org Other significant contacts included C⋯H/H⋯C (23.7%), S⋯H/H⋯S (10.7%), N⋯H/H⋯N (8.1%), and O⋯H/H⋯O (7.0%). iucr.org This detailed breakdown of intermolecular interactions helps in understanding the forces that govern the crystal packing and, consequently, the physicochemical properties of the compound.
In the case of 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, the Hirshfeld surface analysis showed that the crystal packing is dominated by H⋯H (37.2%), Br⋯H/H⋯Br (19.6%), and O⋯H/H⋯O (11.3%) interactions. nih.gov The analysis also identified the presence of Br⋯Br interactions, which can influence the electronic properties of the material. nih.gov
Table 2: Dominant Intermolecular Interactions in Quinazoline Derivatives from Hirshfeld Surface Analysis
| Compound | Dominant Interactions and Contributions | Reference |
| 2-methylquinazolin-4(3H)-one hydrochloride | H⋯H (36.1%), H⋯C/C⋯H (25.8%), H⋯O/O⋯H (17.7%) | researchgate.netiucr.org |
| 3-methyl-4-oxo-N-phenyl-3,4-dihydroquinazoline-2-carbothioamide | H⋯H (40.9%), C⋯H/H⋯C (23.7%), S⋯H/H⋯S (10.7%) | iucr.org |
| 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | H⋯H (37.2%), Br⋯H/H⋯Br (19.6%), O⋯H/H⋯O (11.3%) | nih.gov |
The combination of Hirshfeld surface analysis with DFT calculations can provide a more comprehensive understanding of the structure and properties of quinazoline derivatives. nih.govscilit.com For example, the frontier molecular orbitals calculated by DFT can be correlated with the observed intermolecular interactions to explain the reactivity and potential biological activity of the compounds. nih.gov
Target Prediction
Target prediction is a computational process that aims to identify the most likely biological targets of a small molecule. This is a crucial step in drug discovery and development, as it can help elucidate the mechanism of action of a compound and identify potential off-target effects. For this compound derivatives, various computational approaches have been used to predict their biological targets.
Molecular docking is a primary tool for target prediction. By docking a quinazoline derivative against a panel of known protein structures, researchers can identify potential binding partners based on the predicted binding affinity and mode. For example, quinazoline-Schiff base conjugates were docked against three essential target proteins of the SARS-CoV-2 virus, including the main protease (Mpro) and RNA-dependent RNA polymerase (RdRp). rsc.org The results suggested that these compounds could act as multi-target inhibitors of the virus. rsc.org
In another study, a series of 4,6,7-trisubstituted quinazoline derivatives were docked against the EGFR kinase domain, a well-known target for anticancer drugs. derpharmachemica.com The high binding affinities observed for many of these compounds suggested their potential as EGFR inhibitors. derpharmachemica.com Similarly, new quinazolin-4-one derivatives were designed and docked into the allosteric site of human glucokinase, indicating their potential as glucokinase activators for the treatment of diabetes. researchgate.net
Beyond single-target docking, some studies employ a broader screening approach. For instance, the in silico prediction of biological activities can be achieved through ligand-based methods, where the chemical structure of a new compound is compared to a database of compounds with known biological activities. frontiersin.org
The therapeutic potential of this compound derivatives has been explored for a wide range of diseases based on target prediction and subsequent experimental validation. These include:
Cancer: Many quinazoline derivatives have been identified as inhibitors of various kinases involved in cancer cell proliferation, such as EGFR, HER2, and Aurora kinases. nih.govontosight.aiontosight.aifrontiersin.orgmdpi.com
Infectious Diseases: Quinazoline derivatives have been investigated as potential treatments for malaria by targeting Pf-DHODH, and for COVID-19 by targeting viral proteins. nih.govrsc.org
Inflammatory Conditions: Some 4-amino quinazoline derivatives have shown potential as anti-inflammatory agents. mdpi.com
Neurological Disorders: The ability of some quinazoline derivatives to cross the blood-brain barrier has led to their investigation for neurodegenerative diseases like Alzheimer's and Parkinson's disease. ontosight.ai
It is important to note that computational predictions must be validated through experimental assays to confirm the biological activity and therapeutic potential of the compounds.
Correlation with In Vitro and In Vivo Data
A crucial aspect of drug discovery is establishing a strong correlation between computational predictions, in vitro (laboratory) experiments, and in vivo (animal model) studies. This correlation validates the computational models and provides confidence in their predictive power for designing new therapeutic agents. For this compound derivatives, numerous studies have demonstrated a good correlation between these different levels of investigation.
In the development of antibacterial 4(3H)-quinazolinones, a structure-activity relationship (SAR) was established through the synthesis and evaluation of 77 variants. acs.org Promising compounds with good in vitro activity against S. aureus were then selected for in vivo testing in a mouse peritonitis model of infection. acs.org Compound 27, which showed potent in vitro activity, also demonstrated efficacy in the in vivo model, highlighting a positive correlation. acs.org
Similarly, in the search for new anticancer agents, quinazolin-4-one derivatives have been evaluated for their in vitro antiproliferative activity against various cancer cell lines. nih.govfrontiersin.org For example, a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazolin-4(3H)-one derivatives were tested in vitro, and one compound showed potent inhibitory activity against Aurora A and Aurora B kinases. nih.gov This compound was then tested in a neuroblastoma xenograft model, where it exhibited significant tumor growth inhibition, confirming the in vivo efficacy of the in vitro findings. nih.gov
The correlation between in silico, in vitro, and in vivo data has also been established for quinazolinone derivatives as glucokinase activators. researchgate.net Compounds that showed high activation in an in vitro enzymatic assay and favorable docking scores in silico also demonstrated a significant glucose-lowering effect in an in vivo oral glucose tolerance test in rats. researchgate.net
Table 3: Correlation of In Vitro and In Vivo Data for Selected Quinazoline Derivatives
| Compound/Derivative Series | In Vitro Activity | In Vivo Model | In Vivo Outcome | Reference |
| Antibacterial 4(3H)-quinazolinones | Potent activity against S. aureus | Mouse peritonitis model | Efficacy in the infection model | acs.org |
| 6-(imidazo[1,2-a]pyridin-6-yl)quinazolin-4(3H)-one derivatives | Inhibition of Aurora A and B kinases | Neuroblastoma xenograft model | Significant tumor growth inhibition | nih.gov |
| Quinazolinone-based glucokinase activators | High activation in enzymatic assay | Oral glucose tolerance test in rats | Significant glucose-lowering effect | researchgate.net |
| 2,4-Dibenzylaminoquinazoline | Cytostatic and apoptotic effects against bladder cancer cells | Not specified | Exhibits cytostatic and apoptotic effects | frontiersin.org |
These examples underscore the importance of an integrated approach in drug discovery, where computational methods guide the synthesis and selection of compounds for in vitro testing, and the most promising candidates are then validated in relevant in vivo models. This iterative process is essential for the development of new and effective this compound-based therapeutics.
Preclinical Evaluation and Drug Development Potential
In Vitro Assays
In vitro studies are fundamental in the early stages of drug discovery, providing crucial data on the interaction of chemical compounds with biological systems at the cellular and molecular levels. For quinazolin-4-amine derivatives, these assays have been pivotal in elucidating their anticancer properties.
Cytotoxicity Assays
Cytotoxicity assays are performed to evaluate the ability of a compound to kill or inhibit the proliferation of cancer cells. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard metric. Numerous studies have demonstrated the potent cytotoxic effects of various this compound derivatives against a wide panel of human cancer cell lines.
For instance, a novel series of 2,4-disubstituted quinazolines showed excellent antiproliferative activity against breast cancer cell lines MDA-MB-231 and MCF-7. tandfonline.com Another study found that certain 4-anilinoquinazoline (B1210976) derivatives were particularly effective against human breast adenocarcinoma (MCF-7) and human cervical cancer (HeLa) cells. nih.gov Specifically, compound 18 from one series exhibited a potent IC50 value of 0.85 μM against MGC-803 cells, showing significant selectivity compared to normal GES-1 cells (IC50 = 26.75 μM). mdpi.com Similarly, derivatives 12 and 14 showed strong anti-proliferative effects against both SKBR3 and trastuzumab-resistant SKBR3 (TZB_SKBR3) breast cancer cells. chemmethod.com The novel compound, AQ-4 , displayed remarkable anti-tumor activity with an average IC50 value of 19 nM across a panel of 14 human cancer cell lines. researchgate.net
Table 1: Cytotoxicity (IC50) of Selected this compound Derivatives in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|---|
| Compound 12 | SKBR3 | Breast Cancer | 6.75 | chemmethod.com |
| TZB_SKBR3 | Trastuzumab-Resistant Breast Cancer | 7.61 | chemmethod.com | |
| Compound 14 | SKBR3 | Breast Cancer | 8.92 | chemmethod.com |
| TZB_SKBR3 | Trastuzumab-Resistant Breast Cancer | 9.53 | chemmethod.com | |
| Compound 18 | MGC-803 | Gastric Cancer | 0.85 | mdpi.com |
| Compound 39 | H1975 | Lung Cancer | 1.96 | nih.gov |
| PC-3 | Prostate Cancer | 3.46 | nih.gov | |
| 4-TCPA | A549 | Lung Cancer | 35.70 | researchgate.net |
| MCF-7 | Breast Cancer | 19.50 | researchgate.net | |
| K562 | Leukemia | 5.95 | researchgate.net | |
| Compound 23 | PC-3 | Prostate Cancer | 0.19 | nih.gov |
| A549 | Lung Cancer | 0.016 | nih.gov | |
| MCF-7 | Breast Cancer | 0.09 | nih.gov | |
| Compound 14 (Lee et al.) | MCF-7 | Breast Cancer | 0.350 | nih.gov |
| MDA-MB-231 | Breast Cancer | 0.447 | nih.gov | |
| Compound 58 | HepG-2 | Liver Cancer | 3.74 | tandfonline.comnih.gov |
| HCT116 | Colon Cancer | 5.00 | tandfonline.comnih.gov | |
| MCF-7 | Breast Cancer | 6.77 | tandfonline.comnih.gov | |
| Compound 9n | A-549 | Lung Cancer | 1.65 | researchgate.net |
| HCT-8 | Colon Cancer | 0.93 | researchgate.net | |
| Bel-7402 | Liver Cancer | 1.43 | researchgate.net | |
| Compounds 3e and 3f | MDA-MB231, PC3, LoVo | Breast, Prostate, Colorectal | 4.5 - 15.5 | researchgate.net |
Biochemical Assays
Biochemical assays are crucial for understanding the molecular mechanisms underlying a compound's cytotoxic effects. For this compound derivatives, these assays have confirmed their interaction with multiple intracellular targets. Studies have revealed that these compounds can act as multitargeted receptor tyrosine kinase (RTK) inhibitors. nih.gov For example, a preliminary in vitro evaluation of one derivative demonstrated potent inhibitory activities against EGFR, VEGFR-2, and PDGFR-β. nih.gov This multitargeted approach is a promising strategy in cancer therapy to overcome resistance and improve efficacy. Further biochemical investigations have explored their impact on various signaling pathways critical for cancer cell survival and proliferation, such as those involving EGFR, mTOR, Akt, MAPK, and PIK3CA. researchgate.net
Enzymatic Inhibition Assays (e.g., Kinase Panel Assays)
A significant mechanism of action for many this compound derivatives is the inhibition of protein kinases, which are key regulators of cell signaling pathways often dysregulated in cancer. Kinase panel assays are used to determine the potency and selectivity of these compounds against a wide range of kinases.
Derivatives of this compound have been identified as potent inhibitors of several kinase families. Structure-based drug design has led to the development of selective Aurora A kinase inhibitors from this class. researchgate.net In vitro kinase inhibition assays have also identified potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). chemmethod.com For instance, compounds 12 and 14 significantly inhibited both EGFR and HER2 kinases in a dose-dependent manner. chemmethod.com
Other studies have identified quinazolin-4-amines as dual inhibitors of c-Met and VEGFR-2, with compound 7j showing IC50 values of 0.05 µM and 0.02 µM, respectively. researchgate.net The scaffold has also been successfully modified to create inhibitors for c-Src and Abl kinases, cdc2-like kinases (Clk), and pan-HER. tandfonline.comnih.govrcsb.org
Table 2: Enzymatic Inhibition (IC50) by this compound Derivatives
| Compound | Target Kinase | IC50 | Reference |
|---|---|---|---|
| Compound 7j | c-Met | 0.05 µM | researchgate.net |
| VEGFR-2 | 0.02 µM | researchgate.net | |
| Compound 59 | EGFR | 0.31 µM | tandfonline.com |
| VEGFR-2 | 3.20 µM | tandfonline.com | |
| Compound 52 | VEGFR-2 | 4.6 nM | tandfonline.com |
| Compound 58 | VEGFR-2 | 0.340 µM | nih.gov |
| Compound 25 | FGFR-1 | 5.6 nM | nih.gov |
| FGFR-2 | 2.2 nM | nih.gov | |
| FGFR-3 | 8.5 nM | nih.gov | |
| FGFR-4 | 4.6 nM | nih.gov | |
| Compound 1 | EGFR | Potent Inhibitor | nih.gov |
| VEGFR-2 | Potent Inhibitor | nih.gov | |
| PDGFR-β | Potent Inhibitor | nih.gov | |
| AZD0530 | c-Src | Low nM | rcsb.org |
| Abl | Low nM | rcsb.org |
Caspase Activation Assays
Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Caspases are a family of proteases that play an essential role in executing apoptosis. Caspase activation assays measure the activity of these enzymes to confirm if a compound induces cell death via apoptosis.
Several studies have shown that this compound derivatives induce apoptosis by activating caspases. For example, one compound was found to induce programmed cell death in leukemia cells through a mitochondrial/caspase 9/caspase 3-dependent pathway. nih.gov Another study confirmed that its most active derivative induced apoptosis in Caco-2 and C3A cells through the activation of caspase-3. mdpi.com The induction of caspase-dependent apoptosis was also observed in H1975 and SKOV3 cells treated with N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine derivatives. tandfonline.comnih.gov Furthermore, a novel quinazoline-containing 1,2,3-triazole, 4-TCPA , was shown to induce both early and late apoptosis, confirmed by caspase-3/7 activation. researchgate.net Compound 18 was also found to mediate apoptosis in MGC-803 cells through pathways that lead to the cleavage of PARP, a key substrate of activated caspase-3. mdpi.com
Growth Inhibition Assays
Growth inhibition assays, such as the MTT assay, are widely used to assess the anti-proliferative activity of compounds on cancer cells over a period of time. These assays provide data on the concentration-dependent effects of a compound on cell viability and growth.
This compound derivatives have consistently demonstrated significant growth-inhibitory properties across various cancer cell lines. ekb.eg For example, a series of [4-(2-phenylethenesulfonylmethyl)phenyl]quinazolin-4-yl-amines showed good in vitro cytotoxic activity against a panel of 12 human cancer cell lines. researchgate.net In another study, some of the most active conjugates of quinazoline (B50416) evaluated on a panel of 60 human cancer cell lines showed 90% growth inhibition at a concentration of 10 μM. frontiersin.org The growth of T cells was potently inhibited by N-p-tolyl-2-(3,4,5-trimethoxyphenyl)this compound, with an IC50 in the submicromolar range. ekb.eg
Tubulin Inhibition Assays
Microtubules, which are polymers of tubulin, are essential components of the cytoskeleton and are critical for cell division, making them an attractive target for anticancer drugs. Tubulin inhibition assays measure a compound's ability to interfere with the polymerization or depolymerization of microtubules.
Several this compound derivatives have been identified as potent tubulin polymerization inhibitors that target the colchicine (B1669291) binding site. researchgate.netnih.govacs.org For example, compound 5f , a 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, demonstrated significant potency against tubulin assembly with an IC50 of 0.77 μM and substantially inhibited colchicine binding. acs.org Mechanistic studies revealed that this compound caused cell cycle arrest in the G2/M phase and disrupted microtubule formation. acs.org The novel compound AQ-4 was also identified as a potent microtubule-targeting agent. researchgate.net This mechanism of action provides an alternative or complementary therapeutic strategy to kinase inhibition for this class of compounds.
Cell Cycle Analysis
This compound derivatives have been shown to exert their antiproliferative effects by inducing cell cycle arrest at various phases, thereby inhibiting the growth of cancer cells.
One novel quinazoline derivative, 04NB-03, was found to induce cell cycle arrest at the G2/M phase in hepatocellular carcinoma (HCC) cells in a concentration- and time-dependent manner. nih.govresearchgate.net This arrest is linked to the compound's ability to induce the accumulation of reactive oxygen species (ROS). nih.govresearchgate.net Similarly, another quinazoline derivative, compound 18, was observed to arrest the cell cycle at the G2/M phase in MGC-803 gastric cancer cells. nih.gov
Furthermore, a series of 2-substituted 2,3-dihydroquinazolin-4(1H)-one derivatives have been shown to disrupt cellular microtubule structure, leading to G2/M-phase cell cycle arrest and subsequent apoptosis. nih.gov In a different study, a potent thiazolo-[2,3-b] quinazolin-6-one derivative caused DNA accumulation in the sub-G1 and G2/M phases, indicating cell cycle arrest. researchgate.net
Research on quinazolin-4(3H)-one derivatives has also demonstrated their ability to cause cell cycle arrest at the G1 phase in breast cancer cells. nih.gov A novel quinazolin-4(3H)-one derivative, BIQO-19, was found to induce G2/M phase arrest in non-small cell lung cancer (NSCLC) cells by inhibiting Aurora Kinase A. mdpi.com
Table 1: Effects of this compound Derivatives on Cell Cycle Progression
| Compound/Derivative | Cell Line | Effect on Cell Cycle | Reference |
| 04NB-03 | Hepatocellular Carcinoma (HCC) | G2/M Phase Arrest | nih.govresearchgate.net |
| Compound 18 | MGC-803 (Gastric Cancer) | G2/M Phase Arrest | nih.gov |
| 2,3-dihydroquinazolin-4(1H)-one derivative | - | G2/M Phase Arrest | nih.gov |
| Thiazolo-[2,3-b] quinazolin-6-one derivative | - | Sub-G1 and G2/M Phase Accumulation | researchgate.net |
| Quinazolin-4(3H)-one derivative (Compound 19d) | Breast Cancer | G1 Phase Arrest | nih.gov |
| BIQO-19 | Non-Small Cell Lung Cancer (NSCLC) | G2/M Phase Arrest | mdpi.com |
Minimum Inhibitory Concentration (MIC) Determinations for Antimicrobial Agents
This compound and its derivatives have demonstrated significant antimicrobial properties against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC), a key measure of antimicrobial potency, has been determined for various synthesized compounds.
A study on novel quinazolin-4(3H)-one derivatives revealed that a compound containing a naphthyl radical exhibited a bacteriostatic effect against both Staphylococcus aureus and Streptococcus pneumoniae. eco-vector.com Another derivative with an amide group also showed a similar pharmacological effect. eco-vector.com In a different study, new quinazolin-4(3H)-one derivatives incorporating hydrazone and pyrazole (B372694) scaffolds were synthesized and evaluated. mdpi.com The most potent compound, 5a, displayed MIC values in the range of 1–16 µg/mL against various bacterial and fungal strains. mdpi.com
Further research into arylidene-based quinazolin-4(3H)-one motifs identified 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one (3m) as a highly active agent. nih.gov This compound showed an MIC of 1.95 µg/mL against Staphylococcus aureus and 3.90 µg/mL against Candida albicans, Aspergillus niger, and Rhizopus nigricans. nih.gov
A series of novel quinazolinone Schiff base derivatives were also synthesized and tested for their antibacterial effects. nih.gov Compounds 4e and 4m were most active against E. coli at a concentration of 128 µg/mL, while compound 4e was most effective against P. aeruginosa and S. aureus at 32 µg/mL. nih.gov
Table 2: Minimum Inhibitory Concentrations (MIC) of Selected this compound Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Quinazolin-4(3H)-one with naphthyl radical | Staphylococcus aureus, Streptococcus pneumoniae | Bacteriostatic | eco-vector.com |
| Compound 5a (Hydrazone/Pyrazole derivative) | Various bacteria and fungi | 1-16 | mdpi.com |
| Compound 3m (Arylidene-based motif) | Staphylococcus aureus | 1.95 | nih.gov |
| Compound 3m (Arylidene-based motif) | Candida albicans, Aspergillus niger, Rhizopus nigricans | 3.90 | nih.gov |
| Compound 4e (Schiff base derivative) | E. coli | 128 | nih.gov |
| Compound 4m (Schiff base derivative) | E. coli | 128 | nih.gov |
| Compound 4e (Schiff base derivative) | P. aeruginosa, S. aureus | 32 | nih.gov |
In Vivo Models
The antitumor efficacy of this compound derivatives has been validated in several in vivo xenograft models, demonstrating their potential as cancer therapeutic agents.
Novel quinazoline derivatives have been studied as irreversible dual EGFR/HER2 inhibitors in NCI-H1975 lung cancer xenografts in mice. nih.gov In another study, a novel quinazoline derivative, 04NB-03, significantly reduced xenograft tumor growth in a hepatocellular carcinoma model without notable toxic effects. nih.gov Compound 18, a quinazoline derivative, also showed a remarkable decrease in average tumor volume and tumor weight in a gastric cancer xenograft model. nih.gov
Furthermore, a quinazolin-4(3H)-one derivative, compound 19d, demonstrated antitumor activity in breast cancer susceptibility gene 1/2 (BRCA1/2) wild-type MDA-MB-468 and MCF-7 xenograft models. nih.gov A series of novel this compound derivatives were designed as selective Aurora A kinase inhibitors, with compound 6 effectively suppressing carcinoma in a triple-negative breast cancer (TNBC) animal model. nih.gov
Research on a quinazoline-substituted pyrrolo[2,3-d]pyrimidine compound, 31r, showed significant tumor growth suppression in PC-9 EGFR19del/T790M/C797S xenograft models. acs.org
Table 3: In Vivo Efficacy of this compound Derivatives in Xenograft Models
| Compound/Derivative | Cancer Type | Xenograft Model | Outcome | Reference |
| Novel Quinazoline Derivatives (6d, 6h) | Lung Cancer | NCI-H1975 | Antitumor Efficacy | nih.gov |
| 04NB-03 | Hepatocellular Carcinoma | - | Reduced Tumor Growth | nih.gov |
| Compound 18 | Gastric Cancer | MGC-803 | Decreased Tumor Volume and Weight | nih.gov |
| Compound 19d | Breast Cancer | MDA-MB-468, MCF-7 | Antitumor Activity | nih.gov |
| Compound 6 | Triple-Negative Breast Cancer | - | Suppressed Carcinoma | nih.gov |
| Compound 31r | Non-Small Cell Lung Cancer | PC-9 EGFR19del/T790M/C797S | Suppressed Tumor Growth | acs.org |
Beyond cancer, this compound derivatives have been evaluated in animal models for other diseases, primarily for their anti-inflammatory and antimicrobial activities.
A novel quinazoline derivative was assessed for its anti-inflammatory and analgesic potential in various animal models. In the carrageenan-induced paw edema model in rats, the compound showed dose-dependent inhibition of edema. It also demonstrated analgesic activity in the acetic acid-induced writhing and hot plate tests in mice.
Another study investigated a series of newly synthesized quinazoline-based compounds for their anti-inflammatory activity against carrageenan-induced rat paw edema. jst.go.jp Several of these compounds showed potent anti-inflammatory activity compared to the standard drug indomethacin (B1671933). jst.go.jp Similarly, a study on newer quinazolinone analogs screened for anti-inflammatory activity found that compounds with a p-chlorophenyl group substitution exhibited better activity. nih.gov
Table 4: Evaluation of this compound Derivatives in Non-Cancer Animal Models
| Compound/Derivative | Disease Model | Animal Model | Outcome | Reference |
| Novel Quinazoline Derivative | Inflammation/Pain | Rat (Carrageenan-induced paw edema), Mouse (Acetic acid-induced writhing, Hot plate test) | Anti-inflammatory and Analgesic Effects | |
| Quinazoline-based compounds (IIIa–d, VIa–f, IXa–f) | Inflammation | Rat (Carrageenan-induced paw edema) | Potent Anti-inflammatory Activity | jst.go.jp |
| Newer Quinazolinone Analogs (5-22) | Inflammation | Rat (Carrageenan-induced paw edema) | Edema Inhibition | nih.gov |
Pharmacokinetic and Pharmacodynamic Considerations
The ability of a drug to cross the blood-brain barrier (BBB) is crucial for treating central nervous system (CNS) disorders. Several studies have investigated the BBB penetration capabilities of this compound derivatives.
A patent for a substituted quinazoline compound highlights its unexpected blood-brain barrier penetration capability, making it suitable for treating disorders like brain metastasis and other central nervous diseases. wipo.int In silico predictions using the BOILED-Egg method and BBB score calculations for a series of N-methylpropargylamino-quinazoline derivatives suggested a high probability of crossing the BBB. mdpi.com Experimental validation using a parallel artificial membrane permeability assay (PAMPA) confirmed that some of these derivatives could penetrate the artificial barrier simulating the BBB. mdpi.com
Another study discovered a novel c-jun N-terminal kinase (JNK) inhibitor, quinazoline 3, with good brain penetration. nih.gov Further optimization led to compound 13a, which also had excellent brain penetration and good pharmacokinetic properties. nih.gov
Table 5: Blood-Brain Barrier (BBB) Penetration of this compound Derivatives
| Compound/Derivative | Method of Evaluation | Result | Reference |
| Substituted Quinazoline Compound | Patent Description | Unexpected BBB penetration capability | wipo.int |
| N-methylpropargylamino-quinazoline derivatives | In silico prediction (BOILED-Egg, BBB score) | High probability of crossing the BBB | mdpi.com |
| N-methylpropargylamino-quinazoline derivatives (I-6e, I-6h, II-6h) | Parallel Artificial Membrane-Permeability Assay (PAMPA) | High probability of crossing BBB via passive diffusion | mdpi.com |
| Quinazoline 3 | In vivo (animal model) | Good brain penetration | nih.gov |
| Quinazoline 13a | In vivo (animal model) | Excellent brain penetration | nih.gov |
Metabolic Stability
The metabolic stability of a drug candidate is a critical parameter in preclinical evaluation, as it influences its half-life and oral bioavailability. For this compound derivatives, metabolic stability has been assessed primarily through in vitro assays using liver microsomes from various species, including humans, rats, and mice. nih.gov These studies are fundamental in identifying compounds with favorable pharmacokinetic profiles early in the drug discovery process.
A study on a series of quinazolinamine derivatives designed as dual inhibitors of Breast Cancer Resistance Protein (BCRP) and P-glycoprotein (P-gp) demonstrated high metabolic stability. researchgate.netnih.gov When incubated with human liver microsomes for one hour, 80-92% of the seven selected compounds remained intact. researchgate.net This indicates a significant resistance to metabolic degradation, suggesting that these compounds could have a prolonged effect in the body. researchgate.netnih.gov
Conversely, another study investigating isoquinoline-tethered quinazoline derivatives as HER2 inhibitors found that most of the synthesized compounds exhibited poor metabolic stability in both human and mouse liver microsomes. nih.gov However, one derivative, compound 14f , showed good microsomal stability, with 55.7% remaining in human liver microsomes and 84.9% in mouse liver microsomes after 30 minutes of incubation. nih.gov This highlights the significant impact that specific structural modifications can have on the metabolic fate of the quinazoline scaffold.
The following table summarizes the metabolic stability data for selected this compound derivatives from different studies.
| Compound | Species | System | Incubation Time | % Remaining | Reference |
| Quinazolinamine Derivatives (7 compounds) | Human | Liver Microsomes | 60 min | 80-92% | researchgate.net |
| 13f | Human | Liver Microsomes | 30 min | 28.1% | nih.gov |
| 13f | Mouse | Liver Microsomes | 30 min | 41.8% | nih.gov |
| 14b | Human | Liver Microsomes | 30 min | 27.3% | nih.gov |
| 14b | Mouse | Liver Microsomes | 30 min | 14.4% | nih.gov |
| 14c | Human | Liver Microsomes | 30 min | <10% | nih.gov |
| 14c | Mouse | Liver Microsomes | 30 min | <10% | nih.gov |
| 14f | Human | Liver Microsomes | 30 min | 55.7% | nih.gov |
| 14f | Mouse | Liver Microsomes | 30 min | 84.9% | nih.gov |
| 14g | Human | Liver Microsomes | 30 min | 19.0% | nih.gov |
| 14g | Mouse | Liver Microsomes | 30 min | 42.3% | nih.gov |
| 14h | Human | Liver Microsomes | 30 min | 27.7% | nih.gov |
| 14h | Mouse | Liver Microsomes | 30 min | 37.9% | nih.gov |
| 14i | Human | Liver Microsomes | 30 min | 34.9% | nih.gov |
| 14i | Mouse | Liver Microsomes | 30 min | 38.2% | nih.gov |
These findings underscore the variability in metabolic stability within the this compound class and emphasize the importance of early-stage in vitro screening to select candidates with optimal pharmacokinetic properties for further development.
ADMET Evaluation
The evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is a cornerstone of modern drug discovery, aiming to identify and eliminate drug candidates with poor pharmacokinetic and safety profiles. For quinazoline derivatives, a combination of in silico prediction and in vitro assays is commonly employed to assess their drug-likeness. nih.govresearchgate.netresearchgate.net
In silico ADMET prediction is a valuable tool for the early assessment of large numbers of compounds. Studies on various quinazoline and quinazolinone derivatives frequently report the use of computational models to predict physicochemical properties and pharmacokinetic profiles. nih.govresearchgate.net A key aspect of this evaluation is the assessment of compliance with Lipinski's "rule of five," which helps predict the oral bioavailability of a compound. Many designed quinazolinone derivatives have been shown to adhere to this rule, suggesting a higher likelihood of becoming orally active agents. nih.govresearchgate.net
Bioavailability radar charts and boiled-egg models are other computational tools used to visualize and predict the ADMET properties of quinazoline derivatives. nih.gov These models help in assessing properties like gastrointestinal absorption and blood-brain barrier permeability. For instance, studies on novel researchgate.netnih.govnih.govtriazolo[4,3‐c]quinazolines showed very good predicted ADMET profiles for the most active compounds. researchgate.net Similarly, in silico analysis of quinazolin-4(3H)-one-morpholine hybrids was conducted to determine their physicochemical parameters and drug-likeness. nih.gov
The following table provides a summary of the ADMET parameters typically evaluated for quinazoline derivatives and the common findings.
| ADMET Parameter | Method of Evaluation | Common Findings for Quinazoline Derivatives | Reference |
| Lipinski's Rule of Five | In silico prediction | Many derivatives show compliance, indicating potential for oral activity. | nih.govresearchgate.net |
| Bioavailability/Drug-likeness | In silico (Bioavailability Radar, etc.) | Active candidates often exhibit favorable predicted pharmacokinetic profiles. | nih.govnih.gov |
| Absorption | In silico (Boiled-Egg Model) | Predictions help assess gastrointestinal absorption and CNS penetration. | nih.gov |
| Metabolism | In vitro (Microsomal Stability Assays) | Stability is variable and highly dependent on the specific substitutions on the quinazoline core. | researchgate.netnih.gov |
| Toxicity | In silico prediction | Computational models are used to flag potential toxicity issues early on. | researchgate.net |
Future Directions and Therapeutic Implications
Development of Selective and Potent Inhibitors
A primary objective in the ongoing development of quinazolin-4-amine derivatives is the creation of inhibitors with high potency and selectivity for their intended biological targets. This is particularly critical in cancer therapy, where off-target effects can lead to significant toxicity.
A major challenge is designing inhibitors that can distinguish between highly homologous protein targets, such as members of the same kinase family. For instance, Aurora A and Aurora B kinases share a high degree of similarity in their ATP-binding pockets, making the development of selective inhibitors difficult. nih.govresearchgate.net Through structure-based drug design, researchers have successfully synthesized novel this compound derivatives that exploit subtle structural differences between these kinases. One such derivative, compound 6 , demonstrated potent inhibition of Aurora A kinase and was over 757-fold more selective for Aurora A than for Aurora B, a significant improvement from the lead compound's 3-fold selectivity. nih.govresearchgate.net This compound also effectively suppressed tumor growth in animal models of triple-negative breast cancer. nih.govresearchgate.net
Similar strategies are being applied to other targets:
PAK4 Inhibitors: Guided by X-ray crystallography, a series of 4-aminoquinazoline-2-carboxamide derivatives were optimized to be highly selective p21-activated kinase 4 (PAK4) inhibitors. Compound 31 (CZh226) showed remarkable potency and a 346-fold selectivity for PAK4 over the related PAK1 kinase. acs.org
HER2 Inhibitors: To improve cellular activity against HER2, a key target in breast cancer, isoquinoline-tethered quinazoline (B50416) derivatives have been developed. These compounds showed a 7- to 12-fold greater selectivity for HER2 over the epidermal growth factor receptor (EGFR) compared to the established drug lapatinib. rsc.org
CYP1B1 Inhibitors: Selective inhibition of the enzyme CYP1B1 is a promising strategy to reverse resistance to chemotherapy agents like paclitaxel (B517696). acs.org A series of 2-phenylquinazolin-4-amines were designed as highly potent and selective CYP1B1 inhibitors, with compound 14b showing exceptional inhibitory activity. acs.org
The development of such highly selective agents is crucial for creating more effective therapies with potentially fewer side effects.
Addressing Drug Resistance
A significant hurdle in cancer chemotherapy is the development of multidrug resistance (MDR), where tumor cells become insensitive to a broad range of anticancer drugs. nih.gov One of the primary mechanisms behind MDR is the overexpression of ATP-binding cassette (ABC) transporter proteins, such as P-glycoprotein (P-gp), MRP1, and BCRP, which actively pump therapeutic agents out of the cell. nih.gov
The this compound scaffold has proven to be a valuable template for designing molecules that can counteract this resistance.
MDR Reversers: Several approved tyrosine kinase inhibitors with a quinazoline structure, including gefitinib (B1684475) and erlotinib (B232), have been found to modulate the activity of these ABC transporters. nih.gov Building on this, new 2,4-disubstituted quinazoline derivatives have been synthesized specifically as MDR reversers. Many of these compounds potently inhibited P-gp activity, with some achieving efficacy in the nanomolar range. nih.gov
Overcoming Bacterial Resistance: The emergence of antibiotic-resistant bacteria is a major global health threat. natmedlib.uznih.gov Researchers are developing novel 2,4-disubstituted quinazoline analogs with broad-spectrum antibacterial activity, including against drug-resistant strains of S. aureus and S. pneumoniae. natmedlib.uznih.gov These new chemical entities are designed to bypass existing resistance mechanisms. researchgate.net
Hybrid Molecules: Creating hybrid molecules that combine the quinazoline/quinazolinone core with other biologically active pharmacophores is another strategy being explored. This approach may lead to drugs with enhanced potency and a reduced likelihood of developing resistance. rsc.org
By designing compounds that can either inhibit the mechanisms of resistance or possess novel modes of action, researchers aim to restore or improve the efficacy of cancer and antimicrobial therapies. mdpi.commdpi.com
Exploration of Multi-Targeted Agents
Given that complex diseases like cancer are often driven by the dysregulation of multiple signaling pathways, there is growing interest in developing single molecules that can inhibit several targets simultaneously. ekb.egnih.gov This multi-targeted approach offers potential advantages over single-target agents, including improved efficacy and a lower propensity for the development of drug resistance. nih.gov The versatile quinazoline scaffold is well-suited for the design of such agents. ekb.egnih.gov
Several classes of multi-targeted agents based on the this compound structure are under investigation:
Dual Kinase Inhibitors: Researchers have successfully designed derivatives that concurrently inhibit key proteins in cancer progression. Examples include dual inhibitors of c-Met and VEGFR-2, which are both crucial for tumor growth and angiogenesis. researchgate.net Other developments include dual inhibitors of EGFR and VEGFR, which are both established targets in oncology. ekb.egnih.gov
Broader Spectrum Inhibitors: Some quinazoline derivatives have been shown to inhibit an even wider range of targets. One compound was found to be a low-nanomolar inhibitor of EGFR, VEGFR-2, and PDGFR-β, in addition to disrupting microtubule formation. nih.gov More recently, a derivative, compound 9a , was identified as a potent multi-targeted inhibitor of Aurora A, PI3Kα, and BRD4, three important targets in non-small cell lung cancer (NSCLC). researchgate.net
Dual-Pathway Inhibitors: The strategy extends beyond kinases. Quinazolin-4-one-based hydroxamic acids have been developed as dual inhibitors of PI3K and histone deacetylase (HDAC), targeting both signaling and epigenetic pathways. nih.gov
These multi-targeted agents represent a promising strategy to create more robust and effective treatments for multifactorial diseases. mdpi.com
Combination Therapies
Combining this compound derivatives with other therapeutic agents is a key strategy to enhance treatment efficacy, overcome resistance, and achieve synergistic effects that are not possible with monotherapy. google.comnih.gov
Synergy with Existing Drugs: In EGFR-TKI-resistant NSCLC, a novel quinazolin-4(3H)-one derivative, BIQO-19 , was shown to re-sensitize cancer cells to gefitinib. The combination of BIQO-19 and gefitinib resulted in synergistic antiproliferative activity. nih.gov Similarly, certain carborane-functionalized quinazoline derivatives showed synergistic effects when combined with traditional chemotherapies like doxorubicin (B1662922) and cisplatin (B142131) in cancer cells that overexpress drug efflux pumps. researchgate.net
Hybrid Molecules as "Single-Molecule Combinations": The development of hybrid compounds, which link two distinct pharmacophores, is an innovative approach that can be viewed as a combination therapy within a single molecule. rsc.org For instance, hybrids of quinazolin-4-one and 3-cyanopyridin-2-one have been designed to act as dual inhibitors of EGFR and BRAFV600E. This strategy is supported by clinical trials showing that the combination of separate EGFR and BRAF inhibitors is effective in certain cancers. nih.gov
These findings highlight the potential of using this compound-based compounds as part of rational combination regimens to improve patient outcomes.
Novel Therapeutic Applications
While much of the focus has been on oncology, the therapeutic potential of the this compound scaffold extends to a wide array of other diseases. scielo.br The structural versatility of this chemical core allows for its adaptation to interact with diverse biological targets. mdpi.com
Researchers are actively exploring quinazoline derivatives for several novel applications:
Neurodegenerative Diseases: Certain derivatives are being investigated for their neuroprotective effects and potential use in treating conditions like Alzheimer's disease. mdpi.comontosight.ai
Inflammatory Conditions: Anti-inflammatory properties have been identified in several this compound derivatives, suggesting their potential for treating inflammatory disorders. ontosight.aimdpi.com
Infectious Diseases: The quinazoline scaffold is a promising starting point for developing new treatments for infectious diseases. scielo.br Derivatives have shown significant antibacterial, antifungal, antimalarial, and antiviral activities. ontosight.aieco-vector.commdpi.comekb.eg
Other Applications: The broad pharmacological profile of these compounds includes demonstrated or potential use as antihypertensive and analgesic agents. scielo.brfrontiersin.org
This diversification beyond cancer underscores the privileged nature of the quinazoline scaffold in medicinal chemistry and points to a future where these compounds could address a wide range of unmet medical needs.
Personalized Medicine Approaches
The future of therapy with this compound derivatives is increasingly tied to the principles of personalized medicine. This approach involves tailoring treatment to the specific molecular characteristics of a patient's disease, which can lead to improved efficacy and reduced toxicity.
The development of highly specific quinazoline-based drugs is a key enabler of this strategy. For example:
Targeting Specific Mutations: The discovery of EGFR mutations that confer resistance to first-generation inhibitors like gefitinib spurred the development of next-generation quinazoline derivatives designed to be effective against these specific mutant forms of the receptor. mdpi.com
Overcoming Individual Resistance Mechanisms: In a patient whose tumor overexpresses the drug efflux pump BCRP, a combination therapy involving a standard chemotherapeutic and a quinazoline derivative that specifically inhibits BCRP could be employed. researchgate.net Similarly, the development of selective CYP1B1 inhibitors is designed to reverse paclitaxel resistance in tumors that overexpress this specific enzyme. acs.org
A personalized medicine approach would involve analyzing a patient's tumor for specific biomarkers—such as kinase mutations, epigenetic modifications, or the expression levels of drug transporters. Based on this molecular profile, a clinician could select the most appropriate this compound-based inhibitor, multi-targeted agent, or combination therapy to maximize the chances of a successful outcome.
Conclusion
Summary of Key Findings and Advancements
The quinazoline (B50416) ring system, a fusion of a benzene (B151609) and a pyrimidine (B1678525) ring, forms the backbone of a class of compounds known as quinazolin-4-amines. These derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. ontosight.aimdpi.comijmpr.in The core structure of quinazolin-4-amine allows for substitutions at various positions, leading to a diverse range of molecules with distinct pharmacological profiles. ontosight.aiontosight.ai
Research has demonstrated that this compound derivatives possess potent anticancer, antimicrobial, and anti-inflammatory properties. ontosight.aimdpi.com Their mechanism of action often involves the inhibition of key enzymes, such as tyrosine kinases, which are crucial for cell signaling pathways involved in cell proliferation and survival. ontosight.ai This has led to the development of several successful drugs.
A notable application of the this compound scaffold is in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors for cancer therapy. wikipedia.orgnih.gov EGFR is a transmembrane receptor that, when overexpressed or mutated, can lead to uncontrolled cell growth. wikipedia.orgproteopedia.org this compound derivatives can bind to the ATP-binding site of the EGFR's tyrosine kinase domain, inhibiting its activity and blocking downstream signaling pathways that promote tumor growth. wikipedia.orgnih.govproteopedia.orgaacrjournals.org
Several clinically approved anticancer drugs are based on the this compound structure, including:
Gefitinib (B1684475): An EGFR inhibitor used in the treatment of non-small cell lung cancer (NSCLC). wikipedia.orgnih.govmims.com
Erlotinib (B232): Another EGFR inhibitor used for NSCLC and pancreatic cancer. nih.govwikipedia.orghmdb.ca
Lapatinib: A dual inhibitor of EGFR and HER2.
Afatinib (B358): An irreversible inhibitor of the ErbB family of receptors. wikipedia.orgnih.gov
Osimertinib: A third-generation EGFR inhibitor effective against certain resistant mutations. wikipedia.orgwikidata.org
Dacomitinib: A second-generation, irreversible pan-HER inhibitor. wikipedia.orgguidetopharmacology.org
Beyond cancer, this compound derivatives have shown promise in other therapeutic areas. For instance, prazosin, doxazosin, and alfuzosin (B1207546) are α1-adrenergic receptor blockers used to treat hypertension and benign prostatic hyperplasia. wikipedia.orgmims.com Additionally, some derivatives have been investigated for their potential as phosphodiesterase (PDE) inhibitors, with applications in cardiovascular and inflammatory diseases. mims.comrsc.org
The versatility of the this compound scaffold continues to make it a valuable starting point for the design and synthesis of new therapeutic agents. mdpi.com
Challenges and Opportunities in this compound Research
Despite the successes, research into this compound derivatives faces several challenges. One of the primary hurdles is the emergence of drug resistance, particularly in the context of cancer therapy. nih.gov For example, mutations in the EGFR target can reduce the binding affinity of this compound-based inhibitors, rendering them less effective. wikipedia.org Overcoming this requires the continuous development of new generations of inhibitors that can target these mutated forms of the enzyme.
Another challenge lies in the synthesis of these complex molecules. While various synthetic methods exist, they can be operationally complex, require stringent reaction conditions, and may not be cost-effective or environmentally friendly for large-scale production. mdpi.com There is a need for more efficient and sustainable synthetic routes to facilitate the discovery and development of new this compound derivatives.
Furthermore, optimizing the pharmacokinetic properties of these compounds remains a key focus. Achieving the desired absorption, distribution, metabolism, and excretion (ADME) profile is crucial for ensuring efficacy and minimizing off-target effects.
Despite these challenges, significant opportunities exist in this compound research. The vast chemical space that can be explored by modifying the quinazoline core presents a rich source for discovering novel bioactive molecules. mdpi.com Structure-activity relationship (SAR) studies, aided by computational modeling, can guide the rational design of more potent and selective inhibitors. ontosight.aiontosight.ai
There is also potential to explore new therapeutic applications for this compound derivatives beyond the established areas. Their diverse biological activities suggest they could be effective against a wider range of diseases, including viral infections, neurodegenerative disorders, and parasitic diseases. mdpi.comijmpr.inontosight.aiekb.eg The development of hybrid molecules, which combine the this compound scaffold with other pharmacophores, is another promising strategy to enhance therapeutic efficacy and overcome resistance. rsc.org
Q & A
Q. What are the common synthetic routes for Quinazolin-4-amine derivatives, and how do reaction conditions influence yield and purity?
this compound derivatives are typically synthesized via multi-step reactions, starting with the cyclization of anthranilic acid derivatives or substitution reactions on preformed quinazoline scaffolds. For example, N-(3-chloro-4-fluorophenyl)-substituted derivatives are synthesized by introducing morpholinylpropoxy groups at specific positions through nucleophilic substitution, followed by amine coupling . Yield optimization requires precise control of solvent polarity (e.g., DMF or THF), temperature (60–100°C), and stoichiometric ratios of reactants. Purity (>99%) is achieved via column chromatography or recrystallization, validated by HPLC .
Q. How can researchers characterize the structural and electronic properties of this compound derivatives?
Characterization involves spectroscopic methods:
- ¹H/¹³C NMR to confirm substituent positions and hydrogen bonding patterns (e.g., morpholine protons at δ 2.4–3.8 ppm) .
- FTIR to identify functional groups (e.g., C=O stretching at ~1650 cm⁻¹ in quinazoline rings) .
- HRMS for molecular weight validation (e.g., m/z 574.087 for N-(3-chloro-4-fluorophenyl)-substituted derivatives) .
- X-ray crystallography for 3D structural elucidation in crystalline forms .
Q. What structural features of this compound derivatives correlate with biological activity?
Key pharmacophores include:
- Electron-withdrawing groups (e.g., Cl, F) at the 3- and 4-positions of the phenyl ring, enhancing receptor binding affinity .
- Morpholinylpropoxy side chains , which improve solubility and selectivity for kinase targets like EGFR .
- Methoxy groups at the 6- or 7-position, modulating metabolic stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?
Contradictions often arise from variations in assay conditions (e.g., cell lines, enzyme isoforms). A systematic approach includes:
- Meta-analysis of published IC₅₀ values using standardized criteria (e.g., Cochrane systematic review principles) .
- Kinetic studies to compare inhibitor binding modes under consistent pH and temperature conditions .
- Molecular dynamics simulations to assess conformational flexibility impacting activity .
Q. What strategies optimize the synthetic yield of this compound derivatives with bulky substituents?
Bulky groups (e.g., N-(1,2,3,4-tetrahydronaphthalen-1-yl)) require:
- Microwave-assisted synthesis to reduce reaction time and side products .
- Protecting groups (e.g., Boc for amines) to prevent undesired side reactions during coupling .
- High-throughput screening of solvent systems (e.g., DMSO/EtOH mixtures) to improve solubility .
Q. How can computational methods guide the design of this compound-based inhibitors for resistant targets?
- 3D-QSAR models identify steric and electrostatic requirements for binding mutant kinases (e.g., EGFR T790M/C797S) .
- Molecular docking (AutoDock Vina) predicts interactions with ATP-binding pockets, prioritizing derivatives with lower ΔG values .
- Free-energy perturbation (FEP) calculations quantify binding affinity changes caused by substituent modifications .
Q. What experimental approaches validate target specificity in this compound derivatives?
- Kinase profiling assays (e.g., Eurofins KinaseProfiler) to assess selectivity across 100+ kinases .
- CRISPR/Cas9 knockout models to confirm on-target effects in cellular assays .
- Isothermal titration calorimetry (ITC) to measure binding thermodynamics with purified targets .
Methodological Tables
Table 1. Key Synthetic Routes for this compound Derivatives
Table 2. Structural-Activity Relationship (SAR) Insights
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
